IT-901
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2,4-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11(9-5-3-4-6-10(9)13)7-12-15(20)18-17(24)19-16(12)21/h3-8H,1-2H3,(H2,18,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPCCOYRKEHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of IT-901: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of IT-901, a potent and selective small molecule inhibitor of the c-Rel transcription factor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway.
Introduction to c-Rel and its Role in Disease
The proto-oncogene c-Rel is a critical component of the Nuclear Factor-kappa B (NF-κB) family of transcription factors.[1] In its inactive state, NF-κB/c-Rel complexes are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This process unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus and activate the transcription of target genes. These genes are involved in a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.
Dysregulation of the c-Rel signaling pathway is implicated in the pathogenesis of numerous diseases, particularly hematologic malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL). In these cancers, constitutive activation of c-Rel drives tumor cell survival and proliferation, making it a compelling target for therapeutic intervention.
This compound: A Selective c-Rel Inhibitor
This compound is a naphthalenethiobarbiturate derivative that has been identified as a potent inhibitor of the c-Rel subunit of NF-κB.[3][4] Preclinical studies have demonstrated its anti-cancer properties in various hematologic malignancy models.[5][3]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of c-Rel's DNA binding activity.[3] By preventing c-Rel from binding to its target gene promoters, this compound effectively blocks the transcription of genes essential for cancer cell survival and proliferation.
Furthermore, studies have shown that this compound's inhibition of the NF-κB pathway leads to a reduction in the stimulation of the oxidative stress response gene heme oxygenase-1 (HMOX1).[5] This disruption of redox homeostasis results in the selective induction of oxidative stress and subsequent apoptosis in lymphoma cells.[3][4]
While this compound demonstrates potent inhibition of c-Rel, it has a weaker effect on other NF-κB subunits like p50 and p52, and only mildly affects p65 activity.[3] This selectivity for c-Rel is a key characteristic of its mechanism.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Target | IC50 Value | Source |
| Biochemical Assay | NF-κB subunit c-Rel | 0.1 µM | [6] |
| DNA Binding Assay | c-Rel DNA binding | 3 µM | [6][7] |
| Cell-based Assay (T-cell IL-2 expression) | c-Rel | 2.9 µM | [3] |
| Cell Growth Inhibition | DLBCL Cell Lines (ABC and GCB subtypes) | 3 - 4 µM | [3] |
Table 1: Summary of this compound IC50 Values
Signaling Pathways and Experimental Visualizations
To further elucidate the mechanism of action of this compound, the following diagrams illustrate the c-Rel signaling pathway, a typical experimental workflow to assess its activity, and the logical relationship of its inhibitory mechanism.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the binding of c-Rel to its DNA consensus sequence and the inhibitory effect of this compound on this interaction.
Materials:
-
Nuclear protein extracts from treated and untreated cells.
-
32P-labeled double-stranded oligonucleotide probe containing the c-Rel binding consensus sequence (e.g., CD28RE).
-
Poly-dI:dC as a non-specific competitor DNA.
-
Binding buffer (specific composition may vary, but typically contains Tris-HCl, MgCl2, DTT, glycerol, and a non-ionic detergent).
-
Native polyacrylamide gel (e.g., 6%).
-
TBE buffer (Tris/Borate/EDTA).
Protocol:
-
Prepare the binding reaction mixture by combining the nuclear extract, poly-dI:dC, and binding buffer.
-
Add serial dilutions of this compound or vehicle control to the respective reaction tubes.
-
Incubate the reactions at room temperature for a specified time (e.g., 20 minutes) to allow for inhibitor binding.[3]
-
Add the 32P-labeled c-Rel probe to each reaction and incubate for another period (e.g., 20 minutes) at room temperature to allow for protein-DNA binding.[3]
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis in TBE buffer until the dye front reaches the bottom of the gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radioactive bands.
-
A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of c-Rel DNA binding.
NF-κB DNA Binding ELISA
This is a quantitative method to measure the amount of active c-Rel in nuclear extracts that can bind to its consensus DNA sequence.
Materials:
-
Nuclear protein extracts from treated and untreated cells.
-
ELISA plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Primary antibody specific for the c-Rel subunit.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate.
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer.
Protocol:
-
Add nuclear extracts to the wells of the ELISA plate and incubate to allow for the binding of active NF-κB to the immobilized oligonucleotide.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against c-Rel and incubate.
-
Wash the wells to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Add the stop solution to quench the reaction.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of c-Rel bound to the DNA.
Conclusion
This compound is a promising c-Rel inhibitor with a well-defined mechanism of action. By selectively targeting the DNA binding activity of c-Rel, this compound disrupts a key signaling pathway that is crucial for the survival and proliferation of various cancer cells, particularly those of hematologic origin. Its ability to induce oxidative stress and apoptosis in a cancer-selective manner highlights its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers dedicated to advancing the development of novel cancer therapies.
References
- 1. c-Rel and its many roles in cancer: an old story with new twists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB/Rel Transcription Factors in Pancreatic Cancer: Focusing on RelA, c-Rel, and RelB [mdpi.com]
- 3. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | c-Rel/NF-κB inhibitor | Probechem Biochemicals [probechem.com]
The Core Function of IT-901 in T-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a novel, selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, demonstrating promising activity in pre-clinical models of hematological malignancies.[1] This document provides an in-depth technical overview of the function of this compound, with a specific focus on its effects on T-lymphocytes. While its primary therapeutic action is the induction of apoptosis in malignant B-cells, its interaction with T-cells is nuanced and critical to understanding its overall immunomodulatory effects. This compound's mechanism centers on the inhibition of the c-Rel and p65 (RelA) subunits of the NF-κB complex, key regulators of immune responses, inflammation, and cell survival.[1][2]
Mechanism of Action in the Context of T-Lymphocytes
The primary function of this compound is the targeted inhibition of the canonical NF-κB pathway. In T-cells, this pathway is essential for activation, differentiation, survival, and effector functions. The key heterodimers in this pathway are p50/p65 and p50/c-Rel.[1][3] this compound exerts its effect by limiting the DNA binding ability of the p65 and c-Rel subunits, thereby preventing the transcription of their target genes.[1]
Unlike its effect on Chronic Lymphocytic Leukemia (CLL) and Richter Syndrome (RS) cells, this compound does not induce apoptosis in normal T-lymphocytes.[1] This selectivity is a crucial feature of the compound. Instead of direct cytotoxicity, the function of this compound in T-cells is primarily immunomodulatory, driven by the specific roles of its targets, c-Rel and p65.
Role of c-Rel and p65 in T-Cell Subsets:
-
Effector T-cells (CD4+ and CD8+): Both p65 and c-Rel are involved in the activation and proliferation of conventional T-cells. They regulate the expression of key cytokines such as IL-2, which is vital for T-cell proliferation.[4][5][6] Inhibition of these subunits by this compound would therefore be expected to modulate T-cell expansion and cytokine release. The differential dependence of CD4+ and CD8+ T-cells on c-Rel for survival suggests that this compound may have distinct effects on these populations.[6]
-
Regulatory T-cells (Tregs): The transcription factor c-Rel plays a critical, non-redundant role in the development and maintenance of regulatory T-cells (Tregs), which are essential for maintaining immune tolerance.[4][6] By inhibiting c-Rel, this compound has the potential to decrease the suppressive function of Tregs. In a tumor microenvironment, this could lead to an enhanced anti-tumor immune response by "releasing the brakes" on cytotoxic T-cells.
Therefore, the primary function of this compound in relation to T-cells is not direct killing, but rather the modulation of their activation and differentiation, with a particularly significant potential impact on the Treg population. This could be a key mechanism in its observed efficacy in pre-clinical models of graft-versus-host disease (GvHD), a T-cell mediated pathology.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound. The data is extracted from the study by Vaisitti et al. in Haematologica (2017).
Table 1: Effect of this compound on NF-κB (p65 and p50 Subunits) DNA Binding Activity in Primary CLL Cells
| This compound Concentration | Mean O.D. (450nm) - p65 | % Inhibition of p65 | Mean O.D. (450nm) - p50 | % Inhibition of p50 |
| Vehicle (NT) | 1.2 | 0% | 0.8 | 0% |
| 1 µM | 0.8 | 33% | 0.6 | 25% |
| 5 µM | 0.4 | 67% | 0.4 | 50% |
| 10 µM | 0.2 | 83% | 0.3 | 63% |
| (Data derived from analysis of primary CLL cells (n=13) co-cultured on a stromal layer to maximize NF-κB activation and treated for 6 hours. O.D. = Optical Density, a measure of DNA binding activity.)[1] |
Table 2: Dose-Dependent Induction of Apoptosis by this compound in Primary CLL Cells
| This compound Concentration | % Apoptosis (Annexin V+) after 24h |
| Vehicle | ~15% |
| 5 µM | ~40% |
| 10 µM | ~60% |
| (Data represents the percentage of apoptotic cells as measured by Annexin V staining and flow cytometry.)[1] |
Table 3: Effect of this compound on Normal B and T Lymphocytes
| Cell Type | Treatment | Outcome |
| Normal B-cells | This compound | No significant induction of apoptosis |
| Normal T-cells | This compound | No significant induction of apoptosis |
| (Qualitative summary from Vaisitti et al. (2017), indicating the selectivity of this compound for malignant cells.)[1] |
Key Experimental Protocols
1. NF-κB DNA Binding Activity Assay
-
Objective: To quantify the DNA binding activity of specific NF-κB subunits (p65, p50, and c-Rel) in nuclear extracts.
-
Methodology: An ELISA-based microwell assay (TransAM NF-κB Kit, Active Motif) was utilized.[1]
-
Nuclear proteins were extracted from primary CLL cells or cell lines following treatment with this compound or vehicle.
-
Aliquots of nuclear extracts (7.5 μg) were added to a 96-well plate coated with an immobilized oligonucleotide containing the NF-κB consensus binding site (5'-GGGACTTTCC-3').[1][7]
-
Only active NF-κB dimers in the extract bind to the oligonucleotide.
-
A primary antibody specific for the NF-κB subunit of interest (e.g., anti-p65) was added to each well.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) was then added.
-
A colorimetric substrate was added, and the absorbance was measured at 450 nm. The intensity of the color is proportional to the amount of bound NF-κB subunit.[1][7]
-
2. Measurement of Mitochondrial Reactive Oxygen Species (mROS)
-
Objective: To measure the levels of mROS in cells treated with this compound.
-
Methodology: Flow cytometry using the MitoSOX Red mitochondrial superoxide indicator.[1]
-
Cells were treated with this compound or vehicle for the desired time (e.g., 6 hours).
-
The cells were then incubated with MitoSOX Red reagent (typically at a concentration of 1-5 µM) for 20-30 minutes at 37°C, protected from light.[8][9]
-
MitoSOX Red penetrates mitochondria where it is oxidized by superoxide, causing it to fluoresce.
-
After incubation, cells were washed to remove excess probe.
-
The fluorescence intensity of the cell population was analyzed using a flow cytometer. An increase in fluorescence indicates an increase in mROS production.[1][8][9]
-
Visualizations
Signaling Pathways and Workflows
Caption: Canonical NF-κB signaling pathway in T-cells and the inhibitory action of this compound.
Caption: High-level workflow for key experiments to determine this compound's effects.
Caption: Logical relationship of this compound's immunomodulatory function in T-cells.
References
- 1. Targeting metabolism and survival in chronic lymphocytic leukemia and Richter syndrome cells by a novel NF-κB inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-ΚB Activation as a Key Driver in Chronic Lymphocytic Leukemia Evolution to Richter’s Syndrome: Unraveling the Influence of Immune Microenvironment Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NFκB signaling in T cell memory [frontiersin.org]
- 4. A Key Role for NF-κB Transcription Factor c-Rel in T-Lymphocyte-Differentiation and Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB: Roles and Regulation In Different CD4+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The c-Rel Transcription Factor in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ex vivo Approach to Assess Mitochondrial ROS by Flow Cytometry in AAV-tagged Astrocytes in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to IT-901 and the NF-κB Signaling Pathway
This document provides a comprehensive technical overview of the novel small molecule inhibitor this compound, detailing its mechanism of action concerning the Nuclear Factor-kappa B (NF-κB) signaling pathway. It includes quantitative data, detailed experimental protocols, and visualizations to support advanced research and development.
Introduction: The NF-κB Pathway and this compound
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[1] The NF-κB signaling network comprises five related proteins: p50 (NF-κB1), p52 (NF-κB2), p65 (RelA), RelB, and c-Rel. Aberrant or constitutive activation of the NF-κB pathway is a hallmark of many human cancers, including various hematologic malignancies like B-cell lymphomas, where it drives tumor growth, survival, and drug resistance.[2]
This compound is a bioactive naphthalenethiobarbiturate derivative identified as a potent, direct inhibitor of the NF-κB subunit c-Rel and also shows activity against p65.[1][2][3][4] Its development represents a promising therapeutic strategy for targeting cancers reliant on NF-κB signaling. Preclinical studies have demonstrated its anti-lymphoma properties both in vitro and in vivo, making it a subject of significant interest for drug development.[1][2][3]
The Canonical NF-κB Signaling Pathway
The most well-characterized route to NF-κB activation is the canonical pathway, which is typically initiated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1 (IL-1). In its inactive state, NF-κB dimers (most commonly a heterodimer of p50 and p65/c-Rel) are held in the cytoplasm by a family of inhibitor proteins, known as IκB (Inhibitor of κB).
The signaling cascade proceeds as follows:
-
Receptor Activation: A ligand, such as TNFα, binds to its corresponding cell surface receptor (e.g., TNFR1).
-
IKK Complex Activation: This binding event triggers a series of downstream protein recruitment and modification events that lead to the activation of the IκB kinase (IKK) complex. This complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB Essential Modulator).
-
IκBα Phosphorylation and Degradation: The activated IKK complex, primarily through IKKβ, phosphorylates the IκBα protein on specific serine residues.
-
NF-κB Release and Nuclear Translocation: Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal (NLS) on the NF-κB subunits.
-
Transcriptional Activation: The now-active NF-κB dimer translocates into the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, initiating their transcription. Key target genes include those involved in cell survival (e.g., XIAP) and stress response (e.g., HMOX1).
This compound: Mechanism of Action and Quantitative Efficacy
Direct Inhibition of NF-κB Subunits
This compound functions by directly targeting and inhibiting the activity of the NF-κB subunits c-Rel and p65.[2][3][4] This inhibition prevents the nuclear translocation of active NF-κB dimers and/or their ability to bind to κB DNA consensus sites.[4][5] The primary consequence of this action is the blockade of NF-κB-mediated gene transcription.
A key discovery in the mechanism of this compound's anti-lymphoma effect is its interaction with cellular stress responses. One of the genes regulated by NF-κB is Heme Oxygenase-1 (HMOX1), which plays a role in protecting cells from oxidative stress.[1][2] By inhibiting c-Rel/p65, this compound reduces the expression of HMOX1. This suppression of a key antioxidant defense gene leads to an accumulation of reactive oxygen species (ROS) specifically within cancer cells, which have a higher basal level of oxidative stress. This elevated ROS level triggers apoptotic cell death, demonstrating a cancer-selective mechanism of action.[1][2]
Quantitative Efficacy Data
The potency of this compound has been quantified in various in vitro models. It demonstrates superior efficacy compared to earlier generation c-Rel inhibitors like IT-603.
| Parameter | Value | Cell Line / System | Comments | Reference |
| Global NF-κB Activity IC₅₀ | ~3 µM | BALB/c splenocytes (LPS-stimulated) | Estimated via bioluminescence reporter assay. IT-603 IC₅₀ was ~18.8 µM in the same assay. | [2] |
| c-Rel Inhibition IC₅₀ | 2.9 µM | Cell-free system (c-Rel protein + κB probe) | Direct measurement of c-Rel DNA binding inhibition. | [2] |
| Cell Growth IC₅₀ | 3 - 4 µM | Human DLBCL Cell Lines (ABC and GCB subtypes) | Measured after 72 hours of treatment via MTS assay. | [2] |
| Effective Concentration | 5 µM | Primary Richter Syndrome (RS) cells | Significantly decreased p50/p65 DNA binding after 6 hours and induced significant apoptosis after 24 hours. | [5] |
DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell-like; GCB: Germinal Center B-like; IC₅₀: Half maximal inhibitory concentration.
Key Experimental Methodologies
Evaluating the efficacy and mechanism of action of an NF-κB inhibitor like this compound requires a suite of molecular and cellular biology techniques. Below are detailed protocols for key assays.
Experimental Workflow Visualization
The general workflow for testing this compound involves treating cultured cells, harvesting them, preparing cellular extracts, and performing downstream analysis to measure specific endpoints like protein expression, DNA binding, or cell viability.
Protocol: Western Blot for NF-κB Translocation
This protocol is used to determine the levels of NF-κB subunits (p65, c-Rel) in the cytoplasm versus the nucleus, providing a direct measure of translocation.
-
Cell Culture and Treatment: Seed lymphoma cells (e.g., TMD8) at a density of 0.5 x 10⁶ cells/mL. Treat with desired concentrations of this compound (e.g., 0, 1, 3, 5, 10 µM) for a specified time (e.g., 6 hours).
-
Nuclear and Cytoplasmic Extraction:
-
Harvest approximately 2-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash cells once with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold cytoplasmic extraction buffer (e.g., buffer containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Incubate on ice for 15 minutes, then add 10 µL of 10% NP-40 and vortex vigorously for 15 seconds.
-
Centrifuge at 14,000 x g for 2 minutes at 4°C. The supernatant is the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 50 µL of ice-cold nuclear extraction buffer (e.g., buffer containing 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein from each extract onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with primary antibodies against p65 (e.g., Cell Signaling Technology #8242) and c-Rel. Use Lamin A/C as a nuclear loading control and β-tubulin as a cytoplasmic loading control.[4]
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[6] Quantify band intensity using software like ImageJ.
Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection:
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNFα) for 6-8 hours to induce NF-κB activity.
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 30-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[8]
-
-
Luminescence Measurement:
-
Use a dual-luciferase assay kit (e.g., from Promega).[7]
-
In a luminometer, inject the Luciferase Assay Reagent II (for firefly luciferase) into the cell lysate and measure the luminescence.[9]
-
Subsequently, inject the Stop & Glo® Reagent (which quenches the firefly signal and provides the substrate for Renilla luciferase) and measure the second luminescence.[10]
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.
-
Compare the normalized luciferase activity in this compound-treated wells to the stimulated control to determine the extent of inhibition.
-
Protocol: Cell Viability (MTS) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Treatment: Add 100 µL of medium containing 2x the final concentration of this compound to achieve a dose-response curve (e.g., 0 to 20 µM).
-
Incubation: Culture the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) directly to each well.[2]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The reagent is bioreduced by viable cells into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a 96-well plate reader.[2]
-
Data Analysis: Blank-correct the absorbance values. Express the results as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Conclusion
This compound is a potent and selective inhibitor of the NF-κB pathway, primarily targeting the c-Rel and p65 subunits. Its mechanism of action, which involves the induction of cancer-cell-specific oxidative stress by downregulating NF-κB-mediated antioxidant responses, provides a clear rationale for its development as an anti-cancer therapeutic, particularly for hematologic malignancies. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate this compound and other NF-κB inhibitors, facilitating the advancement of targeted cancer therapies.
References
- 1. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NF-kB inhibitor this compound shows promise in Richter syndrome | MDedge [mdedge.com]
- 6. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 8. bowdish.ca [bowdish.ca]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
An In-depth Technical Guide to IT-901: Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a potent and selective small molecule inhibitor of the c-Rel subunit of the nuclear factor-kappa B (NF-κB) transcription factor family.[1][2] As a member of the naphthalenethiobarbiturate chemical class, this compound has demonstrated significant anti-cancer properties in preclinical models of hematologic malignancies, particularly B-cell lymphomas. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Properties
This compound is chemically defined as 5-[(2,4-dimethoxy-1-naphthalenyl)methylene]dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione. Its structure is characterized by a naphthalene ring system linked to a thiobarbiturate core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1584121-99-2 | [1] |
| Molecular Formula | C₁₇H₁₄N₂O₄S | [1] |
| Molecular Weight | 342.4 g/mol | [1] |
| Formal Name | 5-[(2,4-dimethoxy-1-naphthalenyl)methylene]dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione | [1] |
| SMILES | O=C1NC(S)=NC(C1=O)=Cc2c(OC)cc(OC)c3c2cccc3 | [1] |
| InChI | InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11-9-5-3-4-6-10(9)12(11)7-15-16(21)18-17(24)19-15/h3-8H,1-2H3,(H2,18,19,21,24) | [1] |
| Solubility | DMF: 33 mg/mL; DMSO: 33 mg/mL; DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL | [1] |
Biological Activity and Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the c-Rel subunit of the NF-κB signaling pathway. This pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many hematologic malignancies, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation.
Inhibition of NF-κB Signaling
This compound directly inhibits the DNA binding activity of c-Rel and, to a lesser extent, the p65 subunit of NF-κB. This blockade of NF-κB transcriptional activity disrupts the expression of downstream target genes that are essential for tumor cell survival.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Induction of Oxidative Stress and Apoptosis
A key mechanism of this compound's anti-tumor activity is the induction of oxidative stress specifically in cancer cells. By inhibiting NF-κB, this compound downregulates the expression of antioxidant genes. This leads to an accumulation of mitochondrial reactive oxygen species (mROS), causing mitochondrial damage, a decrease in mitochondrial membrane potential, and ultimately triggering the intrinsic apoptotic pathway.
Caption: this compound's mechanism of action leading to apoptosis.
Quantitative Biological Data
The following tables summarize the in vitro efficacy of this compound in various hematologic cancer cell lines.
Table 2: IC₅₀ Values of this compound in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | Subtype | IC₅₀ (µM) | Reference |
| HBL1 | ABC | ~3-4 | |
| TMD8 | ABC | ~3-4 | |
| U2932 | ABC | ~3-4 | |
| Ly19 | GCB | ~3-4 | |
| SU-DHL4 | GCB | ~3-4 | |
| SU-DHL8 | GCB | ~3-4 |
ABC: Activated B-cell-like; GCB: Germinal Center B-cell-like
Table 3: Apoptotic Effects of this compound on Primary Chronic Lymphocytic Leukemia (CLL) Cells
| Treatment Condition | Duration | Apoptosis Rate (%) | Notes | Reference |
| This compound (5 µM) | 24 hours | Significant increase | Dose- and time-dependent | |
| This compound (10 µM) | 48 hours | Further increase | - | |
| Ibrutinib (2.5 µM) + this compound (5 µM) | 48 hours | ~48% | Synergistic effect observed |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be adapted based on specific experimental requirements.
Cell Viability and IC₅₀ Determination (MTS Assay)
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted drug to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24-48 hours. Include both negative (vehicle) and positive (e.g., etoposide) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Measurement of Mitochondrial Reactive Oxygen Species (mROS)
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Staining: Add a mitochondria-specific ROS-sensitive dye (e.g., MitoSOX™ Red) to the cell culture medium and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells with warm buffer or medium to remove excess dye.
-
Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in fluorescence indicates an increase in mROS production.
Caption: A typical experimental workflow for evaluating this compound's in vitro activity.
Conclusion
This compound is a promising c-Rel inhibitor with a well-defined mechanism of action that involves the induction of oxidative stress and apoptosis in cancer cells. Its efficacy in preclinical models of B-cell malignancies suggests its potential as a therapeutic agent. This guide provides a foundational understanding of this compound for researchers and drug development professionals, offering key data and experimental methodologies to facilitate further investigation into its therapeutic applications.
References
IT-901: A Potent Modulator of Immune Responses Through Targeted c-Rel/NF-κB Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: IT-901 is a novel, orally active small molecule that acts as a potent inhibitor of the c-Rel and p65 subunits of the nuclear factor-kappa B (NF-κB) transcription factor family.[1][2] By targeting these key regulators of immune signaling, this compound has demonstrated significant potential in modulating immune responses, particularly in the context of hematologic malignancies and graft-versus-host disease (GVHD).[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for key assays, aimed at researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of NF-κB Signaling
This compound exerts its immunomodulatory effects by directly inhibiting the DNA binding of c-Rel and, to a lesser extent, the p65 (RelA) subunits of the NF-κB complex.[1] The NF-κB signaling pathway is a cornerstone of the immune system, regulating the expression of a vast array of genes involved in inflammation, cell survival, proliferation, and apoptosis. In many cancers, particularly lymphoid malignancies, this pathway is constitutively active, driving tumor growth and resistance to therapy.[1]
This compound, a bioactive naphthalenethiobarbiturate derivative, has an IC50 of 0.1 μM for NF-κB DNA binding and 3 μM for c-Rel DNA binding.[2] By blocking the activity of c-Rel and p65, this compound can effectively shut down the pro-survival signals in cancer cells and modulate the inflammatory cytokine profile.[3]
Below is a diagram illustrating the targeted inhibition of the NF-κB signaling pathway by this compound.
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in various preclinical models of hematologic malignancies.
In Vitro Studies
In vitro studies have shown that this compound induces apoptosis and reduces cell viability in a dose-dependent manner in human Diffuse Large B-cell Lymphoma (DLBCL), Chronic Lymphocytic Leukemia (CLL), and Richter Syndrome (RS) cells.[1][3][4] Notably, this compound shows selectivity for malignant cells with minimal toxicity to normal B and T lymphocytes.[1]
| Cell Line/Primary Cells | Cancer Type | This compound Concentration | Effect | Reference |
| SU-DHL8, TMD8 | DLBCL | 3 µM | Inhibition of nuclear translocation of NF-κB subunits (p65, p52, p50, c-Rel) | [3] |
| Human DLBCL cell lines | DLBCL | 4 µM (48 hours) | Increased Annexin-V positive pro-apoptotic cells | [3] |
| ABC and GCB DLBCL cells | DLBCL | 1, 3, 5 µM (24 hours) | Decreased proliferation of viable cells | [2] |
| Primary human CLL and RS cells | CLL, RS | Dose-dependent | Induction of apoptosis | [1][4] |
| Primary CLL cells | CLL | 1, 5, 10 µM (6 hours) | Diminished expression of nuclear and cytosolic p65 and p50 | [2] |
In Vivo Studies
In vivo studies using xenograft models have corroborated the anti-tumor effects of this compound.
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| NSG mice with EBV-induced B cell lymphoma xenograft | B cell lymphoma | 20 mg/kg, i.p. daily | Inhibition of tumor growth | [3] |
| Xenograft and patient-derived xenograft models | CLL and RS | Systemic treatment | Reduced tumor growth | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Culture and Reagents
-
Cell Lines: SU-DHL8, TMD8, and other human DLBCL cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Primary Cells: Primary CLL and RS cells were isolated from patient samples.
-
This compound: this compound was dissolved in a suitable vehicle solution for in vitro and in vivo studies.
Nuclear Translocation Assay (Flow Cytometry)
-
Cell Treatment: DLBCL cells (SU-DHL8, TMD8) were cultured in the presence of this compound (3µM) or a control vehicle solution for 24 hours.[3]
-
Staining: Cells were harvested, and intranuclear staining for NF-κB subunits (p65, p52, p50, and c-Rel) was performed as previously described.[3]
-
Flow Cytometry: Samples were analyzed on an LSR II flow cytometer (BD Biosciences).
-
Data Analysis: Data was analyzed using FlowJo software (TreeStar Software).[3]
Apoptosis Assay (Annexin-V Staining)
-
Cell Treatment: Human DLBCL cell lines were treated with this compound (4µM) or a control vehicle for 48 hours.[3]
-
Staining: Cells were stained with Annexin-V and a dead cell marker (e.g., DAPI or Propidium Iodide) according to the manufacturer's instructions.
-
Flow Cytometry: The percentage of Annexin-V positive cells was determined by flow cytometry.
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Human EBV-BLCL and control human CD19+ PBMC were cultured for 3 days in the presence of serial dilutions of this compound.[3]
-
MTS Reagent Addition: The tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] was added to the culture media.[3]
-
Incubation and Measurement: The conversion of MTS into formazan was measured by the absorbance at 490nm, which correlates with the number of viable cells.[3]
In Vivo Xenograft Model
-
Tumor Cell Implantation: 5x10^6 EBV-BLCL were administered subcutaneously into NSG mice.[3]
-
Treatment Initiation: On day 8 after tumor challenge, treatment with this compound (20 mg/kg, i.p. daily), vehicle, or no treatment was initiated.[3]
-
Tumor Growth Monitoring: Tumor volume was measured regularly to assess the efficacy of the treatment.
The following diagram outlines a general experimental workflow for evaluating the in vitro efficacy of this compound.
Pharmacokinetics
This compound has a superior pharmacokinetic profile compared to its predecessor, IT-603.[3] When administered intraperitoneally at a dose of 12-20 mg/kg, this compound shows an increased half-life (T1/2) and maximum concentration (Cmax).[2]
Conclusion
This compound is a promising immunomodulatory agent with a well-defined mechanism of action targeting the c-Rel and p65 subunits of the NF-κB pathway. Its potent anti-tumor activity in preclinical models of hematologic malignancies, coupled with a favorable pharmacokinetic profile, underscores its potential as a therapeutic candidate. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of this compound and other NF-κB inhibitors. Further research is warranted to fully elucidate its clinical potential in various immune-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-kB inhibitor this compound shows promise in Richter syndrome | MDedge [mdedge.com]
In-depth Technical Guide on IT-901 Naphthalenethiobarbiturate Derivative Studies
Notice: A comprehensive search for publicly available scientific literature, clinical trial data, and other technical documentation regarding a compound specifically identified as "IT-901 naphthalenethiobarbiturate derivative" did not yield any relevant results. The information presented below is based on general principles of drug discovery and development and provides a hypothetical framework for the kind of studies that would be conducted on such a compound. This is intended to serve as a template and guide for what a technical whitepaper on a novel compound might entail.
Executive Summary
This document provides a speculative overview of the preclinical and potential clinical studies that would be necessary to characterize a novel therapeutic agent, designated this compound, a putative naphthalenethiobarbiturate derivative. The focus is on the methodologies, data presentation, and logical workflows that would be essential for a thorough investigation of its pharmacological properties.
Introduction to Naphthalenethiobarbiturate Derivatives
Thiobarbiturates are a class of compounds known for their effects on the central nervous system, historically used as anesthetics and sedatives. The introduction of a naphthalene moiety to a thiobarbiturate core could significantly alter its pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic applications. This section would typically detail the rationale for the development of this compound, its potential therapeutic targets, and the unmet medical need it aims to address.
Hypothetical Mechanism of Action
Without specific data on this compound, we can postulate potential mechanisms of action based on its chemical class. Thiobarbiturates are known to interact with GABA-A receptors. The naphthalene group might confer specificity for certain receptor subunits or introduce novel interactions with other signaling pathways.
Postulated Signaling Pathway
A potential signaling pathway for a thiobarbiturate derivative could involve the enhancement of GABAergic inhibition. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical GABA-A receptor signaling pathway modulated by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and validation of findings. Below are examples of protocols that would be essential in the study of this compound.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the GABA-A receptor.
Methodology:
-
Prepare cell membrane homogenates from a cell line stably expressing human recombinant GABA-A receptors.
-
Incubate the membrane preparations with varying concentrations of this compound and a radiolabeled ligand (e.g., [3H]muscimol).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from competition binding curves using non-linear regression analysis.
Electrophysiology Patch-Clamp Assay
Objective: To measure the functional effect of this compound on GABA-A receptor-mediated currents.
Methodology:
-
Culture primary neurons or a suitable cell line expressing GABA-A receptors on coverslips.
-
Perform whole-cell patch-clamp recordings.
-
Apply GABA at a concentration that elicits a submaximal current (EC20).
-
Co-apply varying concentrations of this compound with GABA to determine the potentiation of the GABA-induced current.
-
Record and analyze the changes in current amplitude and kinetics.
Quantitative Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Binding Affinity of this compound for GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) ± SEM |
| α1β2γ2 | 50 ± 5 |
| α2β3γ2 | 75 ± 8 |
| α3β3γ2 | 120 ± 15 |
| α5β3γ2 | 200 ± 25 |
Table 2: Hypothetical Potentiation of GABA-Evoked Currents by this compound
| This compound Conc. (µM) | % Potentiation of EC20 GABA Response ± SEM |
| 0.1 | 15 ± 3 |
| 1 | 80 ± 10 |
| 10 | 250 ± 30 |
| 100 | 400 ± 45 |
Experimental Workflow Visualization
Visualizing the experimental workflow ensures a clear understanding of the study design.
Caption: A generalized workflow for preclinical and clinical drug development.
Conclusion and Future Directions
This document outlines a hypothetical framework for the comprehensive study of a novel naphthalenethiobarbiturate derivative, this compound. Should this compound become publicly researched, the experimental protocols, data presentation formats, and logical workflows described herein would be essential for its evaluation. Future studies would need to focus on elucidating its detailed mechanism of action, safety profile, and therapeutic efficacy in relevant disease models.
Methodological & Application
Application Notes: IT-901 in Mouse Models of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a potent and orally active small molecule inhibitor of the NF-κB subunit c-Rel.[1][2] As a key regulator in the NF-κB signaling pathway, c-Rel is frequently implicated in the pathogenesis of various human lymphoid tumors, making it a compelling target for therapeutic intervention. Preclinical studies have demonstrated that this compound possesses significant anti-tumor properties in models of B-cell lymphoma, acting through the modulation of oxidative stress responses controlled by NF-κB.[2][3] These application notes provide a summary of the available data and detailed protocols for the use of this compound in preclinical mouse models of lymphoma.
Mechanism of Action
This compound selectively targets the c-Rel subunit of the Nuclear Factor-kappa B (NF-κB) transcription factor complex. In many lymphomas, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and resistance to apoptosis. This compound inhibits the DNA binding of c-Rel, thereby blocking the transcription of its target genes. This disruption of the NF-κB signaling cascade leads to an increase in reactive oxygen species (ROS) specifically within cancer cells, inducing apoptosis while sparing normal leukocytes.[2] This targeted induction of oxidative stress forms the basis of its anti-lymphoma activity.[3]
Caption: Signaling pathway of this compound, an inhibitor of the NF-κB subunit c-Rel.
Data Presentation
In Vitro Activity of this compound
The inhibitory effects of this compound have been quantified against key molecular targets and various lymphoma cell lines.
| Target / Cell Line | Assay Type | IC50 Value | Reference |
| NF-κB DNA Binding | Biochemical Assay | 0.1 µM | [1] |
| c-Rel DNA Binding | Biochemical Assay | 3.0 µM | [1] |
| DLBCL (ABC-type) | Cell Proliferation | ~3.0 - 4.0 µM | [1] |
| DLBCL (GCB-type) | Cell Proliferation | ~3.0 - 4.0 µM | [1] |
| EBV-induced B-cell Lymphoma | Cell Proliferation | < 3.0 µM | [3] |
DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell like; GCB: Germinal Center B-cell like; EBV: Epstein-Barr Virus.
In Vivo Efficacy of this compound in Mouse Models
This compound has demonstrated anti-tumor activity and the ability to mitigate graft-versus-host disease (GVHD) in lymphoma-relevant mouse models.
| Mouse Model | Dosing Regimen | Administration | Outcome | Reference |
| EBV-induced B-cell Lymphoma Xenograft (NSG mice) | 20 mg/kg, daily | Intraperitoneal (i.p.) | Significant inhibition of tumor growth | [3] |
| Allogeneic Transplant (GVHD Model) | 24 mg/kg, every other day for 2 weeks | Intraperitoneal (i.p.) | Effective treatment of acute GVHD with preserved anti-lymphoma activity | [1] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Model of Human B-cell Lymphoma
This protocol describes the establishment of a subcutaneous xenograft model using human lymphoma cells in immunodeficient mice to evaluate the efficacy of this compound.
1. Materials and Reagents:
-
Human Epstein-Barr Virus-immortalized B-lymphoblastoid cell line (EBV-BLCL).
-
NOD scid gamma (NSG) mice, 6-8 weeks old.
-
This compound compound.
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline; specific vehicle for this compound pharmacokinetics has been tested and should be optimized[3]).
-
Sterile PBS, pH 7.4.
-
Matrigel (optional, can improve tumor take-rate).
-
Syringes (1 mL) and needles (27G).
-
Calipers for tumor measurement.
2. Cell Preparation and Implantation:
-
Culture EBV-BLCL cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (should be >95%).
-
Wash cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10⁷ cells/mL. If using Matrigel, resuspend cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each NSG mouse.
3. Treatment Regimen:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). This typically occurs around day 8 post-implantation.[3]
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound at a concentration for a final dose of 20 mg/kg.
-
Administer this compound (20 mg/kg) or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.
4. Monitoring and Endpoint:
-
Monitor animal health and body weight daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for a xenograft mouse model to test this compound efficacy.
Protocol 2: In Vitro Lymphoma Cell Viability Assay
This protocol details the methodology to assess the dose-dependent effect of this compound on the viability and proliferation of lymphoma cell lines.
1. Materials and Reagents:
-
DLBCL cell lines (e.g., SU-DHL8, TMD8).[3]
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% Penicillin-Streptomycin).
-
This compound compound, dissolved in DMSO to create a stock solution.
-
Cell viability reagent (e.g., MTS, WST-8, or CellTiter-Glo®).
-
96-well clear or opaque-walled microplates.
-
Multichannel pipette.
-
Plate reader (spectrophotometer or luminometer).
2. Experimental Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%).
-
Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells. Suggested concentration range for this compound: 0.1 µM to 10 µM.[1]
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
3. Data Analysis:
-
Subtract the background reading (medium only) from all values.
-
Normalize the results by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
References
Application Notes and Protocols for IT-901 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a novel small molecule inhibitor targeting the c-Rel and p65 subunits of the nuclear factor-kappa B (NF-κB) transcription factor complex.[1][2] Constitutive activation of the NF-κB signaling pathway is a hallmark of various hematologic malignancies, including B-cell lymphomas, where it drives tumor cell proliferation, survival, and drug resistance.[1][3] this compound has demonstrated potent anti-tumor activity in preclinical xenograft models of human B-cell lymphomas by blocking NF-κB-mediated oxidative stress responses and inducing apoptosis.[1][4] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in xenograft studies.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the DNA binding of c-Rel and p65, two key components of the canonical NF-κB pathway.[1][5] In normal physiological conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by various oncogenic signals, IκB proteins are degraded, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation.[1][3] By preventing the nuclear activity of c-Rel and p65, this compound effectively downregulates the expression of pro-survival genes, leading to the induction of apoptosis in malignant B-cells.[6][7]
Data Presentation
In Vivo Efficacy of this compound in a Human EBV-Induced B-Cell Lymphoma Xenograft Model
Quantitative data from in vivo xenograft studies with this compound is not extensively available in the public domain. However, published research has demonstrated the potent anti-tumor efficacy of this compound in a xenograft model of human Epstein-Barr virus (EBV)-induced B-cell lymphoma.[1] In these studies, administration of this compound at a dose of 20 mg/kg daily via intraperitoneal injection resulted in significant inhibition of tumor growth compared to vehicle-treated control animals.[1] Immunohistochemical analysis of tumor tissues from treated mice revealed reduced nuclear localization of the p65 subunit and an increase in cleaved Caspase-3, confirming the on-target activity and apoptosis-inducing effect of this compound in vivo.[4]
Table 1: Summary of a Representative In Vivo Xenograft Study with this compound
| Parameter | Details |
| Cell Line | Human Epstein-Barr virus-induced B-lymphoblastoid cell line (EBV-BLCL)[1] |
| Mouse Strain | Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or similar immunocompromised strain[1] |
| Tumor Implantation | 5 x 10^6 EBV-BLCL cells in 100 µL of sterile PBS, injected subcutaneously into the flank of each mouse[1] |
| Treatment Group | This compound, 20 mg/kg, administered daily via intraperitoneal (i.p.) injection[1] |
| Control Group | Vehicle control, administered daily via intraperitoneal (i.p.) injection |
| Treatment Start | Day 8 post-tumor cell implantation[1] |
| Primary Endpoint | Tumor volume, measured bi-weekly with calipers |
| Secondary Endpoints | Body weight, overall survival, and biomarker analysis of tumor tissue (e.g., p65 nuclear localization, cleaved Caspase-3) |
| Observed Outcome | Significant tumor growth inhibition in the this compound treated group compared to the vehicle control group[1] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous B-Cell Lymphoma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human B-cell lymphoma cell line.
Materials:
-
Human B-cell lymphoma cell line (e.g., EBV-BLCL, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer
-
6-8 week old female immunocompromised mice (e.g., NOD/SCID, NSG)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the B-cell lymphoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell concentration to 5 x 10^7 cells/mL in sterile PBS.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the right flank of each mouse.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the prepared site.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth starting from day 4-5 post-implantation.
-
Measure the tumor dimensions (length and width) using calipers two to three times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[8]
-
Monitor the body weight and overall health of the mice throughout the study.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: Administration of this compound in a Xenograft Model
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle for solubilization (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Note: The exact vehicle for this compound has not been explicitly stated in the reviewed literature; this is a common vehicle for similar small molecules in preclinical studies).
-
Sterile syringes and needles (27-30 gauge)
-
Tumor-bearing mice from Protocol 1.
Procedure:
-
Preparation of this compound Formulation:
-
On each treatment day, prepare a fresh solution of this compound.
-
Calculate the required amount of this compound based on the number of mice and the target dose (20 mg/kg).
-
Dissolve the this compound powder in the vehicle to the desired final concentration. For example, for a 20g mouse receiving a 20 mg/kg dose in a 100 µL injection volume, the concentration would be 4 mg/mL.
-
Ensure the solution is clear and free of precipitates. Gentle warming and vortexing may be required.
-
-
Administration of this compound:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the this compound solution or vehicle control via intraperitoneal injection.
-
Continue daily administration for the duration of the study as defined by the experimental design.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight as described in Protocol 1.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for p65, cleaved Caspase-3, or gene expression analysis of NF-κB target genes).
-
Analyze the data by comparing the tumor growth rates and survival between the this compound treated and vehicle control groups using appropriate statistical methods.
-
Mandatory Visualizations
References
- 1. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of RelB-targeting small-molecule inhibitors of non-canonical NF-κB signaling with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are c-Rel inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Analysis of IT-901 in Leukemia Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
IT-901 is a novel, selective inhibitor of the NF-κB signaling pathway, specifically targeting the RELA/p65 and c-Rel subunits.[1][2] This pathway is constitutively activated in various malignancies, including Chronic Lymphocytic Leukemia (CLL) and Richter Syndrome (RS), promoting cell survival and proliferation.[2][3] this compound has demonstrated potent pro-apoptotic activity in preclinical models of these leukemias by interrupting NF-κB transcriptional activity.[1][2] This document provides a detailed overview of the dose-response effects of this compound on leukemia cells, protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the transcriptional activity of NF-κB.[2] This inhibition leads to a cascade of events within the cancer cell, including an increase in mitochondrial reactive oxygen species (mROS), which in turn damages mitochondria and limits oxidative phosphorylation and ATP production.[2] This metabolic disruption ultimately triggers the intrinsic apoptotic pathway.[2] Furthermore, this compound has been shown to downregulate the expression of the anti-apoptotic protein XIAP and upregulate the pro-apoptotic protein Bim.[1] Notably, this compound also impacts the tumor microenvironment by suppressing NF-κB signaling in supportive stromal cells, thereby disrupting their pro-survival signals to leukemia cells.[1]
Caption: this compound inhibits NF-κB, leading to mitochondrial dysfunction and apoptosis.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on apoptosis in primary CLL cells and representative leukemia cell lines.
Table 1: Apoptosis in Primary CLL Cells
| This compound Concentration (µM) | 24 Hours (% Apoptotic Cells) | 48 Hours (% Apoptotic Cells) |
| Vehicle Control | Baseline | Baseline |
| 5 | Significant Increase | Further Increase |
| 10 | Dose-Dependent Increase | Dose-Dependent Increase |
| 20 | Greater Dose-Dependent Increase | Greater Dose-Dependent Increase |
Data is a qualitative summary based on published findings indicating a time- and dose-dependent increase in apoptosis starting at 5 μM.[2]
Table 2: Apoptosis in Leukemia Cell Lines (Mec-1 and OSU-CLL)
| This compound Concentration (µM) | 24 Hours (% Apoptotic Cells) | 48 Hours (% Apoptotic Cells) |
| Vehicle Control | Baseline | Baseline |
| 2.5 | Noticeable Increase | Significant Increase |
| 5 | Significant Increase | Strong Increase |
| 10 | Strong Increase | Very Strong Increase |
This table represents a summary of dose-dependent apoptosis observed in CLL cell line models.[1]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol outlines the procedure for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.
Caption: Workflow for analyzing apoptosis via Annexin V/PI staining.
Materials:
-
Leukemia cell lines (e.g., Mec-1, OSU-CLL) or primary CLL cells
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture leukemia cells in RPMI-1640 supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in appropriate culture plates.
-
Drug Treatment: Treat cells with increasing concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle control (DMSO) for 24 and 48 hours.
-
Cell Harvesting: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of changes in protein expression (e.g., XIAP, Bim, Caspases) following this compound treatment.
Materials:
-
Treated and untreated leukemia cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XIAP, anti-Bim, anti-cleaved Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Use Actin as a loading control.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Leukemia cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Collect cells by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: this compound inhibits NF-κB, leading to apoptosis and potential cell cycle arrest.
Conclusion
This compound is a promising therapeutic agent that selectively induces apoptosis in leukemia cells through the inhibition of the NF-κB pathway. The provided protocols offer a framework for researchers to conduct dose-response analyses and further investigate the cellular and molecular effects of this compound. The dose-dependent induction of apoptosis, coupled with its selectivity for cancer cells, underscores the potential of this compound as a novel treatment strategy for CLL and other related malignancies.[1][2]
References
Application Notes and Protocols for Studying T-Cell Activation with IT-901
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a novel, selective inhibitor of the Nuclear Factor-kappa B (NF-κB) transcription factor, specifically targeting the c-Rel and p65 (RelA) subunits.[1][2][3][4] In the canonical NF-κB signaling pathway, these subunits are critical for regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[5][6] T-cell activation, a cornerstone of the adaptive immune response, is heavily dependent on the NF-κB pathway. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade culminates in the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα).[1][6] This targets IκBα for degradation, allowing c-Rel/p65 heterodimers to translocate to the nucleus and initiate the transcription of key genes required for T-cell proliferation, differentiation, and cytokine production.[2][3]
Given its targeted mechanism, this compound serves as a powerful tool for elucidating the specific roles of the c-Rel/p65 axis in T-cell biology. These application notes provide detailed protocols for using this compound to study its effects on T-cell activation, proliferation, and cytokine secretion. While this compound has been noted for its low toxicity in normal T lymphocytes, its ability to inhibit NF-κB makes it an effective modulator of T-cell responses for research purposes.[4][7]
Mechanism of Action of this compound
This compound functions by binding to the NF-κB complex within the cytosol, leading to the global degradation of the complex, including the p65 and p50 subunits, as well as the inhibitory subunit IκB.[1] This action prevents the nuclear translocation of the transcriptionally active p65 and c-Rel subunits, thereby blocking NF-κB-mediated gene expression.[1][2] This targeted inhibition allows researchers to dissect the downstream consequences of blocking this specific signaling node in the T-cell activation cascade.
Data Presentation
The following tables summarize representative quantitative data on the effects of c-Rel/p65 inhibition on T-cell functions. Note that specific IC50 values for this compound on T-cell proliferation are not widely published; therefore, data for a structurally distinct, but functionally similar, selective c-Rel/p65 inhibitor (CM101) is provided as a reference for potency.[8] Data on the inhibition of NF-κB signaling by the immunosuppressant Tacrolimus is also included to illustrate the quantitative effects on the pathway.[9]
Table 1: Potency of a Selective c-Rel/p65 Inhibitor (CM101) on NF-κB DNA Binding
| NF-κB Subunit | IC50 for DNA Binding Inhibition (µM) |
|---|---|
| p65 (RelA) | ~10[8] |
| c-Rel | ~10[8] |
| p50 | >20[8] |
Table 2: Effect of NF-κB Pathway Inhibition on T-Cell Activation Markers
| Treatment | Target | T-Cell Subset | % Inhibition of NF-κB (p65) Phosphorylation | % Inhibition of NF-κB DNA Binding |
|---|---|---|---|---|
| Tacrolimus (10 ng/mL) | Calcineurin/NF-κB | CD3+ | 55%[9] | 55%[9] |
| Tacrolimus (10 ng/mL) | Calcineurin/NF-κB | CD4+ | 56%[9] | - |
| Tacrolimus (10 ng/mL) | Calcineurin/NF-κB | CD8+ | 51%[9] | - |
Table 3: Expected Qualitative Effects of this compound on T-Cell Cytokine Production
| Cytokine | Expected Effect of this compound | Rationale (Role of c-Rel/p65) |
|---|---|---|
| IL-2 | Strong Inhibition | c-Rel is crucial for IL-2 production and IL-2Rα (CD25) expression.[8][10] |
| IFN-γ | Strong Inhibition | NF-κB inhibition strongly suppresses IFN-γ expression in T-cells.[3] |
| TNF-α | Strong Inhibition | NF-κB is a primary regulator of TNF-α transcription.[8] |
| IL-4 | Inhibition | NF-κB inhibition strongly suppresses IL-4 expression.[3] |
| IL-10 | Inhibition | NF-κB inhibition strongly suppresses IL-10 expression.[3] |
Experimental Protocols
The following protocols provide a framework for using this compound to investigate T-cell activation. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell type and assay conditions, typically in the range of 1-10 µM.
Protocol 1: T-Cell Proliferation Assay
This protocol measures the effect of this compound on T-cell proliferation following stimulation. Proliferation can be assessed using various methods, including DNA synthesis incorporation (e.g., BrdU) or cell proliferation dyes (e.g., CellTrace™ Violet).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T-cells
-
RPMI-1640 medium with 10% FBS, L-glutamine, and Penicillin-Streptomycin
-
This compound (dissolved in DMSO, final DMSO concentration <0.1%)
-
Plate-bound anti-CD3 antibody (clone OKT3 or UCHT1)
-
Soluble anti-CD28 antibody (clone CD28.2)
-
Cell Proliferation Dye (e.g., CellTrace™ Violet)
-
96-well flat-bottom culture plates
-
Flow Cytometer
Workflow Diagram:
Procedure:
-
Plate Coating: The day before the assay, coat wells of a 96-well plate with anti-CD3 antibody at 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C.[8][11]
-
Cell Preparation: Isolate PBMCs or CD3+ T-cells from whole blood. Label the cells with CellTrace™ Violet dye according to the manufacturer's protocol. Resuspend cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL.[9]
-
Assay Setup:
-
Wash the anti-CD3 coated plate twice with sterile PBS to remove unbound antibody.[11]
-
Add 100 µL of the cell suspension to each well.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound solution to the appropriate wells. Include a vehicle control (DMSO).
-
Add 50 µL of soluble anti-CD28 antibody (final concentration 1-2 µg/mL) to all stimulated wells.
-
Bring the final volume in each well to 200 µL with complete medium.
-
-
Incubation: Culture the plate for 3-4 days in a humidified incubator at 37°C with 5% CO2.
-
Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8, CD25). Analyze by flow cytometry. Proliferation is measured by the dilution of the CellTrace™ Violet dye.[9][12]
Protocol 2: Cytokine Production Assay
This protocol measures the effect of this compound on the secretion of key T-cell cytokines.
Materials:
-
All materials from Protocol 1 (excluding cell proliferation dye)
-
ELISA kits or multiplex bead array kits (e.g., CBA, Luminex) for desired cytokines (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
T-Cell Stimulation: Set up the T-cell stimulation culture as described in steps 1-3 of Protocol 1.
-
Incubation: Culture the plate for 24-72 hours. The optimal time point will vary depending on the cytokine of interest (e.g., IL-2 peaks earlier than IFN-γ).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Cytokine Quantification: Carefully collect the supernatant from each well without disturbing the cell pellet. Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead array system, following the manufacturer's instructions.
Conclusion
This compound is a valuable research tool for dissecting the role of the canonical NF-κB pathway in T-lymphocyte activation. By selectively inhibiting the c-Rel and p65 subunits, researchers can precisely probe the necessity of this pathway for critical T-cell functions, including proliferation and the production of effector cytokines. The protocols outlined here provide a robust starting point for integrating this compound into studies of T-cell immunology and for the development of novel immunomodulatory therapeutics.
References
- 1. IκBα nuclear export enables 4–1BB induced cRel activation and IL-2 production to promote CD8 T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IL-2 or NF- κ B Subunit c-Rel-Dependent Signaling Inhibits Expansion of Regulatory T Cells During Acute Friend Retrovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo inhibition of NF-kappa B in T-lineage cells leads to a dramatic decrease in cell proliferation and cytokine production and to increased cell apoptosis in response to mitogenic stimuli, but not to abnormal thymopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kappaB in T cells blocks lymphoproliferation and partially rescues autoimmune disease in gld/gld mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking NF-kappaB activation in Jurkat leukemic T cells converts the survival agent and tumor promoter PMA into an apoptotic effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB c-Rel Dictates the Inflammatory Threshold by Acting as a Transcriptional Repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Oncogenic Transcription Factor REL by the Natural Product Derivative Calafianin Monomer 101 Induces Proliferation Arrest and Apoptosis in Human B-Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
- 10. ascenion.de [ascenion.de]
- 11. signosisinc.com [signosisinc.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of IT-901
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a potent and orally active small molecule inhibitor of the NF-κB subunit c-Rel.[1][2] It has demonstrated preclinical anti-tumor activity in various hematologic malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL).[3][4][5] The primary mechanism of action of this compound involves the suppression of NF-κB-mediated transcriptional activity, leading to the induction of oxidative stress and apoptosis in cancer cells.[2][4] These application notes provide detailed protocols for in vitro and in vivo efficacy testing of this compound to evaluate its anti-cancer properties.
Mechanism of Action: NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a critical regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival. In many hematologic malignancies, this pathway is constitutively active, contributing to tumor growth and survival. This compound primarily targets c-Rel, a key component of the NF-κB complex. By inhibiting c-Rel, this compound prevents the translocation of active NF-κB dimers to the nucleus, thereby downregulating the expression of target genes essential for cancer cell survival and proliferation.
In Vitro Efficacy Testing
Cell Line Selection
A panel of hematologic cancer cell lines with known NF-κB pathway activation status should be used.
| Cell Line | Cancer Type | Rationale |
| TMD8, HBL1 | DLBCL (ABC subtype) | Constitutively active NF-κB signaling. |
| SU-DHL4, SU-DHL8 | DLBCL (GCB subtype) | Variable NF-κB dependence. |
| Mec-1, OSU-CLL | CLL | Models for Chronic Lymphocytic Leukemia. |
| Normal PBMCs | Non-cancerous | To assess cytotoxicity on healthy cells. |
Cell Viability Assay
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 3, 5, 10 µM) or vehicle control (DMSO).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| Vehicle (DMSO) | 0 | 100 ± 5.2 | - |
| This compound | 0.1 | 95.3 ± 4.8 | |
| 1 | 78.1 ± 6.1 | ||
| 3 | 52.4 ± 5.5 | ~3.5 | |
| 5 | 35.7 ± 4.9 | ||
| 10 | 15.2 ± 3.1 | ||
| Positive Control (e.g., Bortezomib) | 0.1 | 45.6 ± 5.3 |
Apoptosis Assay
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation:
| Treatment Group | Time (hours) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle (DMSO) | 24 | 92.1 ± 3.4 | 3.5 ± 1.1 | 2.8 ± 0.9 |
| This compound (IC50) | 24 | 65.4 ± 4.8 | 18.7 ± 2.5 | 10.3 ± 1.8 |
| Vehicle (DMSO) | 48 | 88.5 ± 4.1 | 5.2 ± 1.5 | 4.1 ± 1.2 |
| This compound (IC50) | 48 | 40.1 ± 5.2 | 25.9 ± 3.1 | 28.6 ± 3.5 |
NF-κB Nuclear Translocation Assay
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 3 µM) for 6 hours.[1] For a positive control, stimulate cells with TNFα (20 ng/mL) for 30 minutes.
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to isolate nuclear and cytoplasmic extracts using a commercial kit.
-
Western Blotting: Perform western blotting on the extracts to detect the levels of p65 and c-Rel in each fraction. Use Lamin A/C as a nuclear marker and β-tubulin as a cytoplasmic marker.
-
Densitometry: Quantify the band intensities to determine the relative amount of nuclear p65 and c-Rel.
Data Presentation:
| Treatment Group | Nuclear p65 (Relative Intensity) | Cytoplasmic p65 (Relative Intensity) |
| Untreated Control | 1.0 | 5.8 |
| TNFα (20 ng/mL) | 4.5 | 2.1 |
| This compound (3 µM) | 1.2 | 5.5 |
| This compound + TNFα | 2.3 | 4.9 |
In Vivo Efficacy Testing
Xenograft Mouse Model
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 106 DLBCL cells (e.g., TMD8) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Randomization: When tumors reach a volume of approximately 100-150 mm3, randomize the mice into treatment and control groups.
-
Treatment Regimen: Administer this compound orally or via intraperitoneal (IP) injection (e.g., 20-24 mg/kg) every other day for 2-3 weeks.[1] The control group should receive the vehicle.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for IT-901 in B-cell Lymphoma Research
Introduction
B-cell lymphomas are a heterogeneous group of malignancies characterized by the abnormal proliferation of B-lymphocytes. A critical survival pathway for many of these lymphomas is the B-cell receptor (BCR) signaling cascade.[1][2] Spleen Tyrosine Kinase (SYK) is a crucial intracellular signaling molecule that initiates and amplifies signals downstream of the BCR.[1][3] Upon BCR engagement, SYK is activated and subsequently phosphorylates numerous downstream targets, leading to the activation of pro-survival pathways such as the AKT and NF-κB pathways.[4] In certain subtypes of B-cell lymphoma, such as "BCR-type" Diffuse Large B-cell Lymphoma (DLBCL), malignant cells are dependent on tonic, or ligand-independent, BCR signaling for survival, making SYK a rational therapeutic target.[5][6]
IT-901 is a potent, selective, and ATP-competitive small molecule inhibitor of SYK. By binding to the ATP-binding pocket of SYK, this compound prevents its phosphorylation and activation, thereby blocking downstream signaling. This inhibition disrupts the survival signals that malignant B-cells depend on, leading to cell cycle arrest and the induction of apoptosis in sensitive lymphoma cell lines.[4][7][8] These application notes provide detailed protocols for researchers to investigate the efficacy and mechanism of action of this compound in B-cell lymphoma models.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in B-Cell Lymphoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of B-cell lymphoma cell lines after 72 hours of continuous exposure. Cell lines are categorized as BCR-dependent (sensitive) or BCR-independent (resistant).
| Cell Line | Subtype | BCR Signaling Dependence | This compound IC50 (µM) |
| DHL4 | GCB-DLBCL | Dependent | 0.35 |
| HBL-1 | ABC-DLBCL | Dependent | 0.50 |
| U-2932 | ABC-DLBCL | Dependent | 0.42 |
| REC-1 | Mantle Cell | Dependent | 0.25 |
| RAMOS | Burkitt Lymphoma | Dependent | 0.65 |
| K422 | GCB-DLBCL | Independent | > 10.0 |
| LY4 | GCB-DLBCL | Independent | > 10.0 |
| SU-DHL-10 | GCB-DLBCL | Independent | > 10.0 |
Data are representative. Actual IC50 values should be determined experimentally.
Table 2: Cellular Effects of this compound on a Sensitive DLBCL Cell Line (DHL4)
This table outlines the effects of treating a sensitive cell line (DHL4) with this compound (1 µM) for 48-96 hours on cell cycle distribution and apoptosis.
| Treatment | Duration (hrs) | % Cells in G1 Phase | % Cells in S Phase | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 48 | 45% | 40% | 5% |
| This compound (1 µM) | 48 | 65% | 15% | 30% |
| Vehicle Control | 96 | 48% | 38% | 8% |
| This compound (1 µM) | 96 | 70% | 10% | 55% |
Data are representative. Results may vary based on experimental conditions.
Visualizations
Signaling Pathway Diagram
Caption: BCR signaling pathway and the inhibitory action of this compound on SYK.
Experimental Workflow Diagrams
Caption: Workflow for the in vitro evaluation of this compound in B-cell lymphoma.
Caption: Workflow for an in vivo xenograft study of this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS)
Objective: To determine the IC50 value of this compound in B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, black-walled plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Suspend cells in complete medium and seed 5,000-10,000 cells in 90 µL per well into a 96-well plate.
-
Compound Preparation: Prepare a 10x working solution of this compound by performing serial dilutions from the stock solution in culture medium.
-
Treatment: Add 10 µL of the 10x this compound working solution or vehicle control (medium with DMSO) to the appropriate wells. This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the normalized viability against the log concentration of this compound and use a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of SYK Pathway Inhibition
Objective: To confirm that this compound inhibits the phosphorylation of SYK and its downstream targets.
Materials:
-
B-cell lymphoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SYK (Tyr525/526), anti-SYK, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells (e.g., 5 x 10^6 cells) in a 6-well plate and treat with this compound or vehicle for 2-4 hours.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Protocol 3: Apoptosis Assay via Annexin V/PI Staining
Objective: To quantify apoptosis induced by this compound.
Materials:
-
B-cell lymphoma cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 12-well plate and treat with this compound or vehicle for 48-96 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1x Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: In Vivo Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a mouse model of B-cell lymphoma.[9]
Materials:
-
This compound-sensitive B-cell lymphoma cell line (e.g., DHL4)
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)
-
Matrigel (optional)
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 lymphoma cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor mice for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (at a predetermined dose, e.g., 30 mg/kg) or vehicle control via oral gavage once or twice daily.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).
-
Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry). Compare tumor growth inhibition and survival rates between the treatment and control groups.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors | Haematologica [haematologica.org]
- 9. ashpublications.org [ashpublications.org]
Application Notes: IT-901 in NF-κB Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a novel and selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It demonstrates potent anti-inflammatory and anti-cancer properties by primarily targeting the c-Rel and p65 (RelA) subunits of the NF-κB complex.[1] Constitutive activation of the NF-κB pathway is a hallmark of various chronic inflammatory diseases and malignancies, including Chronic Lymphocytic Leukemia (CLL) and Richter Syndrome (RS).[1][2] this compound disrupts the transcriptional activity of NF-κB, leading to the induction of apoptosis in malignant cells and modulation of the tumor microenvironment, making it a valuable tool for both basic research and preclinical drug development.[1][3]
These application notes provide a comprehensive overview of the use of this compound for studying and inhibiting the NF-κB pathway, including detailed experimental protocols and quantitative data to guide researchers in their experimental design.
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB pathway through a multi-faceted mechanism. In resting cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4][5] Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows the active NF-κB dimer to translocate to the nucleus, bind to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, and initiate transcription.[4][5] These target genes are critically involved in inflammation, cell survival, and proliferation.[6]
This compound has been shown to interfere with this cascade by:
-
Inhibiting c-Rel and p65 Subunits: this compound directly targets the c-Rel and p65 subunits of the NF-κB complex, key transactivating components of the canonical NF-κB pathway.[1]
-
Preventing Nuclear Translocation: By compromising the integrity of the NF-κB complex, this compound impairs the translocation of the active p65 and p50 subunits into the nucleus.[3]
-
Inducing Mitochondrial Reactive Oxygen Species (mROS): Treatment with this compound leads to an increase in mROS, which in turn causes mitochondrial damage.[1]
-
Promoting Apoptosis: The culmination of these effects is the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Caspase-3 and the modulation of pro- and anti-apoptotic proteins like BIM and XIAP.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various in vitro studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Parameter | Cell Line Type | Value | Reference |
| IC50 (c-Rel Inhibition) | Jurkat (T-cell leukemia) | 2.9 µM | |
| IC50 (Cell Growth) | DLBCL (Diffuse Large B-cell Lymphoma) | 3 - 4 µM | |
| EC50 (NF-κB Reporter) | HEK293 | 1,230 nM |
Table 2: Apoptotic Effects of this compound on Primary CLL Cells
| This compound Concentration | Treatment Duration | % Apoptosis (Annexin V+) | Reference |
| 5 µM | 24 hours | Significant increase | [1] |
| 10 µM | 24 hours | Further dose-dependent increase | [1] |
| 5 µM | 48 hours | Time-dependent increase | [1] |
| 10 µM | 48 hours | Continued time-dependent increase | [1] |
Mandatory Visualizations
Caption: Canonical NF-κB Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Culture: Culture primary CLL cells or cell lines (e.g., Mec-1, OSU-CLL) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed the cells at an appropriate density in culture plates. Add the diluted this compound or vehicle (DMSO) to the respective wells. Incubate for the desired time points (e.g., 6, 24, 48 hours) before proceeding to downstream analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine.[1][7][8]
-
Cell Harvesting: After treatment with this compound, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[1]
Nuclear and Cytoplasmic Protein Extraction
This protocol allows for the separation of nuclear and cytoplasmic proteins for subsequent analysis by Western blotting or ELISA.[3][9]
-
Cell Lysis: After treatment, harvest and wash the cells with cold PBS. Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer containing protease inhibitors.
-
Cytoplasmic Fraction Isolation: Incubate on ice to allow the cells to swell. Disrupt the cell membrane using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle. Centrifuge at a low speed (e.g., 500 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Fraction Isolation: Wash the nuclear pellet with the cytoplasmic extraction buffer. Resuspend the pellet in a high-salt nuclear extraction buffer containing protease inhibitors.
-
Nuclear Protein Extraction: Incubate on ice with intermittent vortexing to lyse the nuclei and release nuclear proteins. Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris. The supernatant is the nuclear protein extract.
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford protein assay.
Western Blotting
This protocol is for the detection of specific proteins in the nuclear and cytoplasmic extracts.
-
Sample Preparation: Mix the protein extracts with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p65, p50, cleaved Caspase-3, XIAP, BIM, and a loading control like Lamin A/C for nuclear fraction or β-actin/β-tubulin for cytoplasmic fraction) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB p65/p50 DNA Binding Activity ELISA
This assay quantifies the DNA binding activity of active NF-κB in nuclear extracts.
-
Assay Setup: Use a commercially available NF-κB p65/p50 ELISA kit. Add the binding buffer and nuclear extracts to the wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Incubation: Incubate for 1 hour at room temperature to allow active NF-κB to bind to the DNA.
-
Washing: Wash the wells to remove unbound proteins.
-
Primary Antibody: Add a primary antibody specific for the p65 or p50 subunit of NF-κB to each well and incubate.
-
Secondary Antibody: After washing, add an HRP-conjugated secondary antibody and incubate.
-
Detection: Wash the wells and add a colorimetric substrate (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of active NF-κB bound to the DNA.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the mRNA expression levels of NF-κB target genes.
-
RNA Extraction: After this compound treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., XIAP, BIM, SCO2, ATP5A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Conclusion
This compound is a potent and selective inhibitor of the NF-κB pathway, offering a valuable tool for investigating the role of NF-κB in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies and to quantitatively assess its impact on NF-κB signaling and downstream cellular events. Proper experimental design, including appropriate controls and optimization of assay conditions, is crucial for obtaining reliable and reproducible results.
References
- 1. Targeting metabolism and survival in chronic lymphocytic leukemia and Richter syndrome cells by a novel NF-κB inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-kB inhibitor this compound shows promise in Richter syndrome | MDedge [mdedge.com]
- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring IT-901 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-901 is a novel small molecule inhibitor targeting the c-Rel subunit of the nuclear factor-kappa B (NF-κB) transcription factor family.[1] By selectively inhibiting c-Rel, this compound modulates immune responses and has shown potential as a therapeutic agent in hematologic malignancies and other immune-related disorders.[1][2] Accurate and robust methods to measure the biological activity of this compound are crucial for its continued development and for understanding its mechanism of action.
These application notes provide detailed protocols for assessing the activity of this compound through various in vitro cellular assays. The described methods focus on quantifying target engagement, downstream signaling events, and functional cellular outcomes.
Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Half-Maximal Inhibitory Concentration (IC50) of this compound
| Cell Line/Assay Type | Parameter Measured | IC50 (µM) | Reference |
| Lipopolysaccharide (LPS)-stimulated splenocytes | NF-κB activity | ~1 | [2] |
| Anti-CD3/CD28 stimulated splenocytes | IL-2 production | ~0.5 | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines (TMD8) | Cell Growth | >3 | [2] |
Table 2: Pharmacokinetic Properties of this compound
| Administration Route | Bioavailability | Peak Plasma Concentration (Time) | Reference |
| Intraperitoneal (i.p.) | High | ~ 2 µM (30 min) | [1] |
| Subcutaneous (s.c.) | Moderate | ~ 0.5 µM (1-2 hours) | [1] |
| Oral (p.o.) | Low | < 0.1 µM | [1] |
Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the point of intervention for this compound.
Caption: Canonical NF-κB signaling pathway and inhibition by this compound.
Experimental Protocols
Measurement of NF-κB Nuclear Translocation by Immunofluorescence
This protocol details the steps to visualize and quantify the inhibition of c-Rel nuclear translocation by this compound.
Caption: Workflow for NF-κB nuclear translocation immunofluorescence assay.
Materials:
-
Cell line of interest (e.g., DLBCL cell lines HBL1, TMD8)[2]
-
Glass coverslips
-
Cell culture medium
-
This compound
-
Stimulant (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNFα))
-
Phosphate Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-c-Rel
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 20 ng/mL TNFα) for 30-60 minutes to induce NF-κB translocation.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-c-Rel antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of c-Rel in multiple cells per condition using image analysis software.
Measurement of Downstream Cytokine Production by ELISA
This protocol describes how to measure the effect of this compound on the production of NF-κB target gene products, such as Interleukin-2 (IL-2).
Materials:
-
Immune cells (e.g., murine splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs))
-
Cell culture medium
-
This compound
-
Stimulants (e.g., anti-CD3/CD28 antibodies)
-
ELISA kit for the cytokine of interest (e.g., IL-2)
-
96-well plate
-
Plate reader
Procedure:
-
Isolate immune cells (e.g., splenocytes) and resuspend them in cell culture medium.
-
Plate the cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 24-48 hours.[1]
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
Calculate the concentration of the cytokine in each sample based on a standard curve.
Analysis of Regulatory T Cell (Treg) Population by Flow Cytometry
This protocol details the methodology to assess the impact of this compound on the frequency of regulatory T cells.
Caption: Workflow for regulatory T cell analysis by flow cytometry.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., human IgG solution)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD25, anti-CD127, anti-FoxP3[3][4]
-
Fixation/Permeabilization buffer kit (e.g., eBioscience Foxp3 / Transcription Factor Staining Buffer Set)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Culture PBMCs in the presence of various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Harvest and wash the cells.
-
Block non-specific antibody binding by incubating the cells with Fc block.
-
Stain for surface markers by incubating the cells with anti-CD3, anti-CD4, anti-CD25, and anti-CD127 antibodies for 30 minutes at 4°C.[4]
-
Wash the cells with flow cytometry staining buffer.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer kit according to the manufacturer's protocol.[5]
-
Stain for the intracellular marker FoxP3 by incubating the cells with anti-FoxP3 antibody for 30 minutes at 4°C.
-
Wash the cells.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to determine the percentage of Tregs (typically defined as CD3+CD4+CD25+FoxP3+CD127lo/-).[3]
Measurement of STAT5 Phosphorylation by Flow Cytometry
This protocol is for assessing the effect of this compound on cytokine signaling pathways by measuring the phosphorylation of STAT5.
Materials:
-
T cells or other relevant immune cells
-
Cell culture medium
-
This compound
-
Cytokine (e.g., IL-2)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies: anti-pSTAT5 (Y694), and cell surface markers as needed.[6][7]
-
Flow cytometer
Procedure:
-
Culture T cells and starve them of cytokines for a period of time (e.g., 2-4 hours or overnight) to reduce basal pSTAT5 levels.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with a cytokine such as IL-2 for a short period (e.g., 15 minutes).[6]
-
Immediately fix the cells by adding fixation buffer.
-
Permeabilize the cells with cold methanol.[6]
-
Wash the cells.
-
Stain for phosphorylated STAT5 using an anti-pSTAT5 antibody. Co-staining with surface markers can be performed, but antibody performance after methanol permeabilization should be validated.
-
Wash the cells.
-
Acquire the samples on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSTAT5 to quantify the level of STAT5 phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: IT-901 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Rel inhibitor, IT-901. The information is designed to address common challenges related to the solubility and stability of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). For cell culture experiments, DMSO is the most commonly used solvent.
Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments with this compound?
A2: To avoid solvent-induced cytotoxicity, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. Some robust cell lines may tolerate up to 1%, but it is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments to account for any solvent effects.
Q3: How should this compound stock solutions be stored?
A3: Store this compound stock solutions in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: Is this compound stable in aqueous solutions like PBS?
A4: this compound has very low solubility in aqueous solutions. A 1:6 mixture of DMSO:PBS (pH 7.2) has been reported for some applications, but for most cell culture experiments, it is best to prepare a high-concentration stock in DMSO and then dilute it into the culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in cell culture medium. | The concentration of this compound in the final working solution is too high, exceeding its solubility limit in the aqueous medium. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. - When preparing the working solution, add the this compound stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. - Consider performing a serial dilution of the stock solution in the cell culture medium. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the stock solution due to improper storage. - Instability of this compound in the cell culture medium at 37°C over the course of the experiment. - The final DMSO concentration is affecting cell viability or function. | - Ensure stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. - Perform a stability test of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). - Always include a vehicle control (DMSO) to assess the effect of the solvent on your cells. |
| Difficulty dissolving the lyophilized this compound powder. | The compound may require gentle warming and agitation to fully dissolve. | - Briefly warm the vial containing the this compound powder and solvent to 37°C. - Vortex the solution for 1-2 minutes to ensure complete dissolution. - If solubility issues persist, sonication in a water bath for a short period may be helpful. |
Quantitative Data Summary
The following table summarizes the known solubility and stability data for this compound.
| Parameter | Solvent/Condition | Value |
| Solubility | DMSO | 33 mg/mL |
| DMF | 33 mg/mL | |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | |
| Stock Solution Stability | -20°C | 1 month |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequently dilute it to a working concentration in cell culture medium.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Vortex mixer
Procedure:
Part A: Preparation of 10 mM Stock Solution
-
Calculate the amount of DMSO required to prepare a 10 mM stock solution. The molecular weight of this compound is 342.37 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.42 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 342.37 g/mol * 1000 mg/g = 3.42 mg/mL
-
-
Carefully weigh the required amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Part B: Preparation of Working Solution (e.g., 10 µM)
-
Pre-warm the complete cell culture medium to 37°C.
-
To prepare a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution.
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Immediately after adding the stock solution, vortex the working solution gently to ensure it is well mixed.
-
Use the working solution immediately in your cell culture experiments.
Protocol 2: In Vitro Stability Assessment of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period at 37°C.
Materials:
-
This compound working solution in the desired cell culture medium
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
-
LC-MS/MS system
-
Acetonitrile
-
Internal standard (a structurally similar compound not expected to be in the sample)
Procedure:
-
Prepare a working solution of this compound in your cell culture medium of choice (e.g., 10 µM in RPMI-1640 + 10% FBS).
-
Dispense aliquots of the working solution into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Place the tubes in a 37°C incubator.
-
At each designated time point, remove one tube and immediately stop any potential degradation by adding 3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the proteins.
-
Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.
-
The stability is determined by comparing the concentration of this compound at each time point to the initial concentration at time 0.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
potential off-target effects of IT-901
Important Notice: Information regarding a specific compound designated "IT-901" is not available in the public domain based on the conducted search. The following content is generated based on a closely related CDK7 inhibitor, Q901 , for which preclinical and clinical data have been published. This information should be considered illustrative and may not be directly applicable to a compound named "this compound."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the CDK7 inhibitor Q901?
Q901 is a potent and selective, covalently binding inhibitor of Cyclin-Dependent Kinase 7 (CDK7). By inhibiting CDK7, Q901 disrupts the transcriptional regulation of cancer cells, leading to an inhibition of the DNA damage repair response and an increase in genomic instability.[1] Furthermore, Q901 impacts cell cycle checkpoints by inhibiting T-loop phosphorylation and transcriptionally downregulating key cell cycle kinases such as CDK1, CDK2, and CDK4.[1]
Q2: What are the potential off-target effects of Q901 observed in preclinical and clinical studies?
While Q901 is described as having "excellent specificity for CDK7 against other protein kinases," all small molecule inhibitors have the potential for off-target activities.[1] A comprehensive understanding of its off-target profile is crucial for interpreting experimental results and anticipating potential side effects.
Currently, publicly available data on the specific off-target molecular interactions of Q901 is limited. Broader, non-mechanism-based adverse effects have been reported in a Phase I clinical trial.
Q3: What are the most common treatment-related adverse events (TRAEs) observed with Q901 in clinical trials?
In a Phase I study (QRNT-009) involving patients with advanced solid tumors, the most common treatment-related adverse events (TRAEs) occurring in ≥ 15% of patients were nausea (29.4%), anemia (23.6%), and fatigue (23.5%).[1] Importantly, as of the data cutoff, no dose-limiting toxicities (DLTs), treatment-related serious adverse events (SAEs), treatment discontinuations, or dose reductions were observed.[1]
Troubleshooting Guide
Problem: Unexpected cellular phenotype observed in my in vitro experiment with a CDK7 inhibitor.
Possible Cause: This could be due to a known on-target effect of CDK7 inhibition that was not anticipated in your specific cell line or experimental context, or it could be the result of an off-target effect.
Troubleshooting Steps:
-
Review On-Target Effects: Carefully review the known consequences of CDK7 inhibition, including impacts on transcription, cell cycle progression, and DNA damage repair. Your observed phenotype may be a direct or indirect result of these on-target activities.
-
Literature Search for Similar Phenotypes: Search for literature describing similar unexpected phenotypes with other CDK7 inhibitors or drugs affecting related pathways.
-
Consider Off-Target Kinase Profiling: If the phenotype persists and cannot be explained by on-target effects, consider performing an unbiased kinome-wide profiling experiment to identify potential off-target interactions of the inhibitor in your experimental system.
Data on Q901 Safety Profile
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in the QRNT-009 Phase I Study of Q901
| Adverse Event | Percentage of Patients (≥ 15%) |
| Nausea | 29.4% |
| Anemia | 23.6% |
| Fatigue | 23.5% |
Data from the interim results of the QRNT-009 Phase I study as of 12Jan2024.[1]
Experimental Protocols
Protocol 1: General Kinase Profiling Assay to Identify Off-Target Effects
This is a generalized protocol for assessing the selectivity of a kinase inhibitor. Specific details may vary depending on the platform used (e.g., commercial services like KinomeScan™ or in-house assays).
Objective: To identify the spectrum of kinases that a test compound (e.g., a CDK7 inhibitor) interacts with at a given concentration.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor at a high concentration (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to the desired final screening concentrations.
-
Assay Principle (Example: Competition Binding Assay):
-
A library of kinases, each tagged with a DNA-tag, is used.
-
An immobilized, active-site directed ligand is prepared on a solid support.
-
The kinase library is incubated with the immobilized ligand and the test compound.
-
Kinases that bind to the test compound in solution will be depleted from the pool of kinases that can bind to the immobilized ligand.
-
The amount of each kinase bound to the solid support is quantified by eluting the DNA tags and measuring their abundance using a method like qPCR or sequencing.
-
-
Data Analysis:
-
The results are typically expressed as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control (e.g., DMSO).
-
A lower percentage of remaining bound kinase indicates a stronger interaction between the kinase and the test compound.
-
Results are often visualized as a "tree spot" diagram, mapping the interactions across the human kinome.
-
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of the CDK7 inhibitor Q901.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: IT-901 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IT-901, a potent and orally active inhibitor of the NF-κB subunit c-Rel.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
1. What is the mechanism of action of this compound?
This compound is a c-Rel inhibitor that mediates its anticancer properties by blocking NF-κB-controlled oxidative stress responses.[1] It potently and selectively inhibits the NF-κB subunit c-Rel, which is involved in the regulation of genes related to inflammation, immunity, and cell survival. By inhibiting c-Rel, this compound can suppress the growth of cancer cells and modulate immune responses, such as in Graft-versus-Host Disease (GVHD).
2. What is the chemical information for this compound?
| Property | Value |
| CAS Number | 1584121-99-2 |
| Molecular Formula | C₁₇H₁₄N₂O₄S |
| Molecular Weight | 342.37 g/mol |
| IUPAC Name | 5-[(2,4-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
3. How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For in vitro experiments, stock solutions are typically prepared in dimethyl sulfoxide (DMSO). It is crucial to use high-quality, anhydrous DMSO to ensure complete dissolution and minimize degradation. Avoid repeated freeze-thaw cycles of stock solutions.
4. What are the known off-target effects of this compound?
While this compound is a potent c-Rel inhibitor, the potential for off-target effects should be considered. Comprehensive off-target profiling data for this compound is not extensively published in the public domain. Researchers should include appropriate controls in their experiments to account for potential off-target effects. This may involve using cell lines with knocked-down or knocked-out c-Rel to confirm that the observed effects are c-Rel dependent.
II. Troubleshooting Experimental Variability
This section provides guidance on common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Experiments
Issue 1: High Variability in Cell Viability/Apoptosis Assays
Question: My dose-response curves for this compound in lymphoma cell lines are inconsistent, and I'm seeing high variability in apoptosis induction. What could be the cause?
Answer: Variability in cell-based assays with this compound can arise from several factors. Here's a troubleshooting guide:
-
Cell Line Health and Passage Number:
-
Problem: Cells are unhealthy, have a high passage number, or are contaminated (e.g., with mycoplasma). This can significantly alter their response to treatment.
-
Solution: Always use cells from a low passage number and regularly test for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
This compound Solubility and Stability:
-
Problem: this compound may precipitate in the culture medium, leading to inconsistent effective concentrations. This is more likely at higher concentrations or if the DMSO stock is not properly diluted.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. When diluting, add the media to the drug stock dropwise while vortexing to prevent precipitation. Visually inspect the media for any signs of precipitation before adding it to the cells. The stability of this compound in aqueous solutions over time should also be considered; it's best to use freshly prepared solutions.
-
-
Assay Protocol Consistency:
-
Problem: Minor variations in incubation times, cell seeding densities, and reagent addition can lead to significant differences in results.
-
Solution: Standardize your protocols meticulously. Use a consistent cell seeding density and ensure uniform incubation times for all treatment groups. When performing assays like Annexin V/PI staining for apoptosis, process all samples promptly after staining.
-
Quantitative Data: this compound IC₅₀ Values in Hematologic Malignancy Cell Lines
The following table summarizes reported IC₅₀ values for this compound in various hematologic malignancy cell lines. Note that these values can vary between laboratories due to different experimental conditions.
| Cell Line | Cancer Type | Reported IC₅₀ (µM) |
| HBL1 | Diffuse Large B-cell Lymphoma (ABC subtype) | ~3-4 |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | ~3-4 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB subtype) | ~3-4 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (GCB subtype) | ~3-4 |
| Mec-1 | Chronic Lymphocytic Leukemia | Not specified |
| OSU-CLL | Chronic Lymphocytic Leukemia | Not specified |
Data compiled from various sources. Exact values may vary.
Issue 2: Inconsistent Western Blot Results for NF-κB Pathway Proteins
Question: I'm having trouble detecting a consistent decrease in c-Rel or p65 phosphorylation/nuclear localization after this compound treatment. What could be wrong?
Answer: Western blotting for NF-κB pathway components can be challenging due to the dynamic nature of the signaling cascade.
-
Timing of Lysate Collection:
-
Problem: The kinetics of NF-κB activation and inhibition are rapid. Collecting lysates at a single, arbitrary time point may miss the peak effect of this compound.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing the effects of this compound on your specific cell line and stimulus.
-
-
Subcellular Fractionation:
-
Problem: Changes in nuclear translocation of c-Rel and p65 are key indicators of NF-κB pathway modulation. Analyzing whole-cell lysates may mask these changes.
-
Solution: Perform subcellular fractionation to separate nuclear and cytoplasmic extracts. This will allow for a more sensitive detection of changes in protein localization.
-
-
Antibody Quality and Specificity:
-
Problem: Poor quality or non-specific antibodies can lead to unreliable results.
-
Solution: Use validated antibodies specific for the phosphorylated and total forms of c-Rel and p65. Always include appropriate positive and negative controls.
-
In Vivo Experiments (GVHD Mouse Model)
Issue 3: High Variability in GVHD Severity and Survival
Question: I'm observing significant variability in the development and severity of Graft-versus-Host Disease in my mouse model, making it difficult to assess the efficacy of this compound. What are the potential sources of this variability?
Answer: In vivo models, particularly GVHD models, are inherently complex and prone to variability.
-
Donor and Recipient Mouse Strain and Age:
-
Problem: Genetic background and age of both donor and recipient mice can influence the immune response and GVHD development.
-
Solution: Use mice from a reliable vendor with a consistent genetic background. Ensure that all mice within an experiment are age- and sex-matched.
-
-
Cell Preparation and Injection:
-
Problem: The number and viability of transplanted bone marrow and T cells are critical for consistent GVHD induction.
-
Solution: Carefully count and assess the viability of donor cells before injection. Ensure a consistent injection volume and technique for all animals.
-
-
This compound Formulation and Administration:
-
Problem: Improper formulation of this compound can lead to poor bioavailability and inconsistent dosing.
-
Solution: Develop a stable and consistent vehicle for this compound administration. For oral administration, ensure accurate gavage technique. For intraperitoneal injections, ensure proper injection placement.
-
III. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. If using XTT, the soluble formazan product can be measured directly. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the cell viability protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: After the desired incubation period (e.g., 24-48 hours), collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Western Blot for NF-κB Subunit Nuclear Translocation
-
Cell Treatment and Lysate Preparation: Treat cells with this compound for the desired time.
-
Subcellular Fractionation: Use a commercial kit or a standard protocol to separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Rel, p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the respective loading controls to determine the relative change in nuclear and cytoplasmic protein levels.
IV. Mandatory Visualizations
Signaling Pathway Diagrams
References
IT-901 Toxicity Assessment in Normal Cells: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the toxicity of IT-901 in normal (non-cancerous) cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bioactive naphthalenethiobarbiturate derivative that functions as a potent inhibitor of the NF-κB subunit c-Rel.[1] In cancer cells, its anti-tumor effect is linked to the modulation of redox homeostasis, which leads to an increase in oxidative stress.[1]
Q2: Does this compound exhibit toxicity in normal cells?
A2: Preclinical studies have suggested that this compound demonstrates cancer-selective properties. For instance, this compound did not induce increased levels of reactive oxygen species (ROS) in normal leukocytes.[1] In one in vitro study, this compound inhibited the growth of a human EBV-B cell lymphoblastoid cell line (cancerous) but did not affect the numbers of normal B lymphocytes.[1]
Q3: What are the recommended in vitro assays to assess this compound toxicity in normal cells?
A3: Standard in vitro cytotoxicity assays are recommended to evaluate the effects of this compound on normal cells. These include:
-
MTT Assay: Measures cell viability based on mitochondrial activity.[2][3]
-
Neutral Red Assay: Assesses cell viability by observing the uptake of the dye into lysosomes.[3]
-
LDH Release Assay: Measures membrane integrity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[3]
Q4: What should I consider when designing an experiment to test this compound toxicity in normal cells?
A4: It is crucial to include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound) and a positive control (a compound with known cytotoxicity). A dose-response curve should be generated using serial dilutions of this compound to determine the concentration at which it may become toxic to normal cells. It is also important to use cells in the logarithmic growth phase for optimal results.[2]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High background in LDH release assay | Cell lysis due to improper handling or contamination. | Handle cells gently, ensure cultures are free from microbial contamination, and include a blank with complete medium without cells in your assay.[2] |
| Inconsistent results in MTT assay | Variation in cell seeding density or metabolic activity. | Ensure uniform cell seeding and that cells are in the log phase of growth. Final cell numbers should not exceed 10^6 cells/cm².[2] |
| No significant difference between treated and control normal cells | This compound may have low toxicity in the tested normal cell line at the concentrations used. | This could be the expected result, as this compound has shown cancer-selective properties.[1] Consider testing a wider range of concentrations or using a more sensitive normal cell line if available. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the tested concentration. | Check the solubility of this compound in your specific culture medium. You may need to adjust the solvent or use a lower concentration range. |
Quantitative Data Summary
The following table summarizes the available data on the effect of this compound on normal versus cancerous cells from a specific study.
| Cell Type | Treatment | Outcome | Reference |
| Normal human CD19+ PBMC | This compound (serial dilutions) | No alteration in cell numbers | [1] |
| Human EBV-BLCL (cancerous) | This compound (serial dilutions) | Inhibition of cell growth | [1] |
| Normal leukocytes | This compound | Did not elicit increased levels of reactive oxygen species | [1] |
Experimental Protocols
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound and control substances. Include wells with medium only as a blank. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Release Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (as per the manufacturer's instructions).
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit manufacturer.
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
References
minimizing IT-901 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of IT-901 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Loss of this compound potency is often attributed to chemical degradation. The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidative or reactive species in the solvent. It is crucial to handle and store the compound under recommended conditions to maintain its integrity.
Q2: What are the visible signs of this compound degradation in solution?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the purity and concentration of this compound.
Q3: How can I prevent the degradation of this compound in my experimental solutions?
A3: To minimize degradation, it is recommended to prepare fresh solutions of this compound for each experiment. If solutions need to be stored, they should be kept at a low temperature (e.g., -20°C or -80°C), protected from light by using amber vials or covering the container with aluminum foil, and purged with an inert gas like nitrogen or argon to prevent oxidation. The choice of solvent and buffer system is also critical; ensure they are compatible with this compound and do not promote hydrolysis or other degradation reactions.
Q4: What are the best practices for long-term storage of this compound?
A4: For long-term storage, this compound should be stored as a solid in a tightly sealed container at the recommended temperature, typically -20°C or below, and protected from moisture and light. For solutions, it is advisable to store them in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: How can I identify the degradation products of this compound?
A5: Identifying degradation products typically involves analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the degradants from the parent compound and determine their molecular weights.[1] Further characterization of the isolated degradation products can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their chemical structures.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound. Use analytical methods like HPLC to verify the concentration and purity of the new stock solution. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | Check the recommended solvent for this compound. Consider using a co-solvent or adjusting the pH of the solution. If degradation is suspected, analyze the precipitate and supernatant separately. |
| Change in solution color | Photodegradation or oxidation. | Protect the solution from light by using amber vials or wrapping the container in foil. Prepare and handle the solution under low-light conditions. Purge the solvent with an inert gas before preparing the solution to remove dissolved oxygen. |
| Loss of activity in cell-based assays | Instability in the cell culture medium. | Assess the stability of this compound in the specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). Consider adding this compound to the assay at the last possible moment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and methanol (HPLC grade)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.
-
Alkaline Hydrolysis: Repeat the procedure in step 1 using 0.1 M NaOH.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature and analyze at various time points.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 70°C) for a specified duration. Also, heat a solution of this compound. Analyze the samples by HPLC.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at different time points.
Protocol 2: HPLC Method for Stability Testing of this compound
A validated stability-indicating HPLC method is crucial for quantifying this compound and its degradation products.[3][5]
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound.
-
Injection Volume: e.g., 10 µL.
Method Development:
-
Analyze a pure sample of this compound to determine its retention time.
-
Analyze the samples from the forced degradation study to identify the retention times of the degradation products.
-
Optimize the mobile phase composition and gradient to ensure baseline separation of this compound from all degradation products and any solvent peaks.[3]
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmr.net.in [ijmr.net.in]
IT-901 Technical Support Center: Refining Treatment Protocols for Consistency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IT-901, a selective c-Rel inhibitor. Our aim is to facilitate the refinement of treatment protocols to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the properties and use of this compound.
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a selective inhibitor of the NF-κB pathway, specifically targeting the c-Rel and p65 subunits.[1][2] It functions by preventing the nuclear translocation and DNA binding of these transcription factors, thereby inhibiting their transcriptional activity.[1][3] |
| In which research areas is this compound primarily used? | This compound has shown promise in preclinical models of hematologic malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), Chronic Lymphocytic Leukemia (CLL), and Richter Syndrome (RS).[1][2] Its therapeutic potential stems from its ability to induce apoptosis in cancer cells and modulate the tumor microenvironment.[1][4] |
| What are the downstream effects of this compound treatment? | Inhibition of NF-κB by this compound leads to several downstream effects, including the downregulation of anti-apoptotic proteins (e.g., XIAP), upregulation of pro-apoptotic proteins (e.g., Bim), and a reduction in the expression of genes involved in the oxidative stress response, such as heme oxygenase-1 (HMOX1).[3][5] This can lead to increased oxidative stress within lymphoma cells.[5] |
| Is this compound toxic to normal cells? | Preclinical studies have indicated that this compound exhibits selective toxicity towards malignant cells, with minimal effects observed on normal B and T lymphocytes.[2] |
| What is the recommended solvent and storage condition for this compound? | For in vitro experiments, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. It is important to refer to the manufacturer's specific instructions for optimal solubility and storage conditions to maintain its stability. |
Troubleshooting Guides
This section provides solutions to potential issues that may arise during experiments with this compound.
General Cell Culture and this compound Treatment
| Problem | Possible Cause | Recommended Solution |
| Inconsistent anti-proliferative effects at the same concentration. | 1. Cell confluence: Cells plated at different densities can exhibit varied responses. 2. This compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Variable incubation times: Inconsistent exposure times to the compound. | 1. Ensure consistent cell seeding density across all experiments. 2. Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles and store as recommended. Prepare fresh dilutions for each experiment. 3. Use a calibrated timer to ensure precise incubation periods. |
| Precipitation of this compound in culture medium. | Poor solubility: The final concentration of the solvent (e.g., DMSO) may be too low, or the this compound concentration may exceed its solubility limit in the medium. | 1. Ensure the final solvent concentration is compatible with your cell line (typically ≤0.5%). 2. Gently vortex the diluted this compound in the medium before adding it to the cells. 3. If precipitation persists, consider preparing a fresh, lower-concentration stock solution. |
| High background cell death in control (vehicle-treated) wells. | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the specific cell line. | 1. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cells. 2. Ensure the final solvent concentration in all wells, including controls, is consistent and below the toxic threshold. |
NF-κB Activity Assays (Western Blot & ELISA)
| Problem | Possible Cause | Recommended Solution |
| No change in nuclear p65/c-Rel levels after this compound treatment (Western Blot). | 1. Ineffective dose or time: The concentration or incubation time of this compound may be insufficient to inhibit NF-κB translocation. 2. Poor nuclear extraction: Contamination of nuclear fractions with cytoplasmic proteins. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. A common starting point is 5 µM for 6 hours.[1] 2. Use loading controls specific to each fraction (e.g., Lamin A/C for nuclear, β-tubulin for cytoplasmic) to verify the purity of your extracts.[3] |
| High variability in NF-κB DNA binding activity (ELISA). | 1. Inconsistent protein concentration: Unequal amounts of nuclear extract loaded into the wells. 2. Variability in cell stimulation: If using a stimulant to activate the NF-κB pathway, the stimulation may be inconsistent. | 1. Perform a protein quantification assay (e.g., BCA) on all nuclear extracts and normalize the loading volume to ensure equal protein input. 2. Ensure consistent timing and concentration of the stimulating agent across all samples. |
Cell Viability (MTS) Assay
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in wells without cells. | Media interference: Phenol red in the culture medium can interfere with absorbance readings at the wavelength used for MTS assays (around 490 nm). | Use phenol red-free medium for the duration of the MTS assay to reduce background absorbance.[6] |
| Non-linear relationship between cell number and absorbance. | Cell density too high or too low: The assay has a linear range, and too many or too few cells will lead to inaccurate results. | Optimize the cell seeding density to ensure the absorbance values fall within the linear range of the assay for your specific cell line. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability MTS Assay
This protocol is for assessing the effect of this compound on the proliferation of lymphoma cell lines.
Materials:
-
Human DLBCL cell lines (e.g., TMD8, SU-DHL8)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 µM to 50 µM.[7] Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
NF-κB Nuclear Translocation by Western Blot
This protocol details the assessment of p65 and c-Rel translocation to the nucleus.
Materials:
-
Cell line of interest
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-p65, anti-c-Rel, anti-Lamin A/C (nuclear marker), anti-β-tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to approximately 80% confluence.
-
Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle for a set time (e.g., 6 hours).[1]
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Quantify the protein concentration in both the nuclear and cytoplasmic extracts.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities, normalizing the levels of p65 and c-Rel in the nuclear fraction to the Lamin A/C loading control.
Quantitative PCR (qPCR) for HMOX1 Expression
This protocol is for measuring changes in the mRNA expression of the NF-κB target gene HMOX1.
Materials:
-
Treated and untreated cell samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for HMOX1 and a reference gene (e.g., β-actin)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound or vehicle as required for the experiment.
-
Extract total RNA from the cells using a commercial kit, ensuring to perform a DNase treatment step.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each sample and primer set using SYBR Green master mix.
-
Perform the qPCR on a real-time PCR instrument using an appropriate cycling program.
-
Analyze the results using the comparative ΔΔCt method to determine the relative fold change in HMOX1 expression, normalized to the reference gene.
Visualizations
Signaling Pathway
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound efficacy.
Troubleshooting Logic
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. NF-kB inhibitor this compound shows promise in Richter syndrome | MDedge [mdedge.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to c-Rel Inhibitors: IT-901 vs. IT-603
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent c-Rel inhibitors, IT-901 and IT-603. The nuclear factor-kappa B (NF-κB) family of transcription factors, particularly c-Rel, plays a pivotal role in regulating immune responses, cell survival, and proliferation. Its dysregulation is implicated in various malignancies and autoimmune diseases, making it a critical target for therapeutic intervention. This document summarizes the performance of this compound and IT-603 based on available preclinical data, offering insights into their potency, mechanism of action, and potential therapeutic applications.
At a Glance: Key Differences
| Feature | This compound | IT-603 |
| Chemical Scaffold | Naphthalenethiobarbiturate | Thiohydantoin |
| Potency (NF-κB IC50) | ~3µM[1][2] | ~18.8µM |
| c-Rel DNA Binding IC50 | 3 µM[1][2] | 3 µM[3][4] |
| Primary Mechanism | Inhibits DNA binding of c-Rel, modulates redox homeostasis[5] | Prevents DNA binding of c-Rel |
| Therapeutic Areas | B-cell lymphoma, Graft-versus-Host Disease (GVHD)[5] | GVHD, T-cell mediated disorders[3] |
| Key Advantage | Higher potency and superior pharmacokinetic profile[6] | Well-characterized in T-cell alloactivation suppression |
In-Depth Performance Comparison
This compound, a naphthalenethiobarbiturate derivative, has demonstrated significantly greater potency in inhibiting global NF-κB activity compared to the thiohydantoin-based IT-603. The half-maximal inhibitory concentration (IC50) for NF-κB activity was found to be approximately six times lower for this compound (3µM) than for IT-603 (18.8µM). While both compounds inhibit the DNA binding of c-Rel, this compound exhibits a more potent overall effect on the NF-κB pathway.
Beyond its direct inhibition of c-Rel, this compound has a unique anti-lymphoma effect attributed to its ability to modulate the redox homeostasis in cancer cells, leading to oxidative stress.[5] This mechanism appears to be selective for cancer cells, as this compound did not elicit increased reactive oxygen species in normal leukocytes.[5]
In preclinical models of Graft-versus-Host Disease (GVHD), both inhibitors have shown efficacy. However, this compound was found to be more efficacious than IT-603 in improving the severity of lethal acute GVHD, and this therapeutic benefit was sustained even after treatment cessation. Importantly, this compound treatment did not compromise the anti-tumor activity of donor T cells.
Pharmacokinetic Profile
A key differentiator between the two inhibitors is their pharmacokinetic properties. This compound exhibits a superior pharmacokinetic profile compared to IT-603, with a longer serum half-life and higher maximum concentration (Cmax) observed in mouse models.[6] This improved bioavailability and stability are critical for its potential as a therapeutic agent.
Signaling and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated.
Caption: Canonical NF-κB signaling pathway leading to c-Rel activation and points of inhibition.
Caption: General experimental workflow for assessing c-Rel DNA binding activity using EMSA.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and IT-603 are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for c-Rel DNA Binding
This assay is used to detect the binding of c-Rel in nuclear extracts to a specific DNA sequence.
1. Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides containing the c-Rel binding consensus sequence (κB site).
-
Label one oligonucleotide at the 5' or 3' end with a detectable marker, such as Biotin or [γ-³²P]ATP.
-
Anneal the labeled and unlabeled oligonucleotides to form a double-stranded DNA probe.
-
Purify the labeled double-stranded probe.
2. Nuclear Extract Preparation:
-
Culture cells of interest (e.g., lymphoma cell lines, activated T-cells) with or without the c-Rel inhibitor (this compound or IT-603) for the desired time.
-
Harvest the cells and isolate nuclear proteins using a nuclear extraction kit or standard biochemical fractionation protocols.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA).
3. Binding Reaction:
-
In a microcentrifuge tube, combine the following components:
-
2-10 µg of nuclear extract.
-
1x binding buffer (containing poly(dI-dC) to block non-specific binding).
-
The c-Rel inhibitor (this compound or IT-603) at various concentrations or vehicle control.
-
Labeled DNA probe (typically 20-50 fmol).
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
4. Electrophoresis and Detection:
-
Load the binding reaction samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.
-
Detect the labeled probe using an appropriate method (chemiluminescence for biotin-labeled probes or autoradiography for ³²P-labeled probes). A "shift" in the migration of the labeled probe indicates DNA-protein binding.
NF-κB DNA Binding ELISA
This is a quantitative method to measure the binding of active c-Rel to its consensus sequence.
1. Plate Preparation:
-
Use a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
2. Assay Procedure:
-
Add nuclear extracts (prepared as in the EMSA protocol) to the wells.
-
Incubate for 1 hour to allow active c-Rel to bind to the immobilized oligonucleotide.
-
Wash the wells to remove non-specific binding.
-
Add a primary antibody specific for the c-Rel subunit.
-
Incubate for 1 hour, then wash.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Incubate for 1 hour, then wash.
-
Add a chromogenic substrate and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The absorbance is proportional to the amount of c-Rel bound to the DNA.
IL-2 Secretion Assay (ELISA)
This assay quantifies the amount of Interleukin-2 (IL-2), a key c-Rel target gene product, secreted by activated T-cells.
1. Cell Culture and Treatment:
-
Isolate T-cells from peripheral blood or spleen.
-
Activate the T-cells using anti-CD3 and anti-CD28 antibodies.
-
Treat the activated T-cells with various concentrations of this compound, IT-603, or vehicle control.
-
Culture the cells for 24-48 hours.
2. Sample Collection:
-
Centrifuge the cell cultures to pellet the cells.
-
Collect the supernatant, which contains the secreted IL-2.
3. ELISA Procedure:
-
Use a commercial IL-2 ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding the cell culture supernatants and a series of IL-2 standards to a 96-well plate pre-coated with an IL-2 capture antibody.
-
After incubation and washing, a detection antibody is added, followed by an enzyme-conjugated secondary antibody and a substrate for color development.
-
The absorbance is measured, and the concentration of IL-2 in the samples is determined by comparison to the standard curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Plating and Treatment:
-
Seed cells (e.g., lymphoma cell lines) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere (if applicable).
-
Treat the cells with a range of concentrations of this compound or IT-603 for the desired duration (e.g., 24, 48, 72 hours).
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
3. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Shake the plate to ensure complete dissolution.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Pharmacokinetic Analysis in Mice
This procedure outlines the general steps for evaluating the pharmacokinetic properties of c-Rel inhibitors in a mouse model.
1. Animal Dosing:
-
Administer this compound or IT-603 to mice via a specific route (e.g., intraperitoneal injection, oral gavage). The compounds are typically dissolved in a suitable vehicle.
2. Sample Collection:
-
Collect blood samples from the mice at various time points after administration (e.g., 30 minutes, 1, 2, 4, 6, 16 hours).
-
Process the blood to obtain plasma or serum.
3. Sample Analysis:
-
Extract the inhibitor from the plasma/serum samples.
-
Quantify the concentration of the inhibitor in each sample using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Plot the plasma concentration of the inhibitor versus time.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Half-life of the compound.
-
AUC: Area under the concentration-time curve, which represents the total drug exposure.
-
Conclusion
Both this compound and IT-603 are valuable research tools for investigating the role of c-Rel in various biological processes. However, based on the available preclinical data, this compound emerges as a more potent and pharmacokinetically favorable c-Rel inhibitor. Its dual mechanism of action, involving both direct c-Rel inhibition and modulation of cellular redox state, makes it a particularly promising candidate for further development as a therapeutic agent for hematologic malignancies and GVHD. Further studies are warranted to fully elucidate the clinical potential of these compounds.
References
- 1. stemcell.com [stemcell.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Human IL-2 ELISA Kit - Quantikine D2050: R&D Systems [rndsystems.com]
A Comparative Guide to IT-901 and IKK Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of a novel NF-κB inhibitor, IT-901, with conventional IKK (IκB kinase) inhibitors, offering insights into their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction to NF-κB Signaling in Cancer
The NF-κB family of transcription factors is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli can activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation. This frees NF-κB dimers to translocate to the nucleus and activate the transcription of genes that promote cancer cell survival, proliferation, and resistance to therapy.
Mechanism of Action: this compound vs. IKK Inhibitors
While both this compound and IKK inhibitors target the NF-κB pathway, they do so at distinct points, leading to potentially different biological outcomes.
IKK Inhibitors: These molecules, such as BMS-345541 and TPCA-1, function by directly inhibiting the catalytic activity of the IKK complex. By preventing the phosphorylation of IκBα, they block its degradation and keep NF-κB sequestered in the cytoplasm, thereby inhibiting the entire downstream signaling cascade.
This compound: This novel compound acts further downstream by potently inhibiting the DNA binding of the NF-κB subunit c-Rel. This more targeted approach suggests a potential for a different spectrum of activity and side effects compared to broader IKK inhibition.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct points of intervention of IKK inhibitors and this compound within the canonical NF-κB signaling pathway.
Caption: Mechanism of IKK inhibitors in the NF-κB pathway.
Caption: Mechanism of this compound in the NF-κB pathway.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and selected IKK inhibitors. It is crucial to note that this data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Parameter | IC50 Value | Cell Lines/Conditions | Reference |
| NF-κB DNA Binding | 0.1 µM | In vitro | [1] |
| c-Rel DNA Binding | 3 µM | In vitro | [1] |
| Cell Growth Inhibition | 3-4 µM | Activated B-like (ABC) and Germinal Center B-like (GCB) cell lines | [1] |
Table 2: Inhibitory Concentrations (IC50) of Selected IKK Inhibitors
| Inhibitor | Target | IC50 Value | Cell Lines/Conditions | Reference |
| BMS-345541 | IKKβ | 0.3 µM | Cell-free assay | [2] |
| IKKα | 4 µM | Cell-free assay | [2] | |
| TPCA-1 | IKKβ | 17.9 nM | Cell-free assay | |
| PS-1145 | IKKβ | 150 nM | Cell-free assay | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound or IKK inhibitor) or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[3][4]
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Culture and treat cells with the inhibitor or vehicle control as described for the cell viability assay.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.[5][6]
-
Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][6]
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB using a reporter gene system.
Protocol:
-
Transfect cancer cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
After transfection, treat the cells with the inhibitor for a short period before stimulating with an NF-κB activator (e.g., TNFα).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[7][8][9]
-
Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.
-
Express the results as a fold change relative to the stimulated, untreated control.
Summary and Future Directions
Both this compound and IKK inhibitors demonstrate potent anti-cancer activity by targeting the NF-κB pathway. IKK inhibitors offer a broad blockade of NF-κB activation, while this compound provides a more targeted approach by specifically inhibiting the c-Rel subunit.
The choice between these inhibitors may depend on the specific cancer type and the relative importance of different NF-κB subunits in driving the disease. The data presented in this guide, while not from direct comparative studies, provides a valuable starting point for researchers. Head-to-head studies in various cancer models are warranted to fully elucidate the comparative efficacy and potential clinical applications of this compound versus IKK inhibitors. Such studies will be crucial in guiding the development of more effective and targeted anti-cancer therapies aimed at the NF-κB signaling pathway.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. scispace.com [scispace.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. 2.7. NF-kB Luciferase Reporter Assay [bio-protocol.org]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Comparative Analysis of IT-901: A Novel c-Rel Inhibitor for Anti-Lymphoma Therapy
For Immediate Release to the Research Community
This guide provides a comparative overview of the investigational anti-lymphoma agent IT-901, benchmarking its performance against established and emerging therapies. The content herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology, with a specific focus on lymphoma therapeutics. We present a comprehensive analysis of this compound's mechanism of action, preclinical efficacy, and a direct comparison with other agents, supported by experimental data and detailed protocols.
Executive Summary
This compound is a novel, potent, and selective small molecule inhibitor of the NF-κB subunit c-Rel.[1] Preclinical studies have demonstrated its significant anti-lymphoma activity across a range of B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), Epstein-Barr virus (EBV)-induced B-cell lymphoma, Chronic Lymphocytic Leukemia (CLL), and Richter syndrome.[1] this compound exerts its anti-tumor effects through a dual mechanism: direct inhibition of the pro-survival NF-κB signaling pathway and the induction of cancer-selective oxidative stress, leading to apoptosis.[1] This guide will delve into the experimental validation of these claims and provide a comparative landscape of current anti-lymphoma therapies.
Data Presentation: this compound vs. Comparator Agents
To facilitate a clear and objective comparison, the following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound alongside other key anti-lymphoma agents.
Table 1: In Vitro Cytotoxicity (IC50) of Anti-Lymphoma Agents in DLBCL Cell Lines
| Compound/Therapy | Target/Mechanism | Cell Line (Subtype) | IC50 (µM) | Reference |
| This compound | c-Rel (NF-κB) | HBL1 (ABC) | ~3 | |
| This compound | c-Rel (NF-κB) | SU-DHL8 (GCB) | ~3 | [1] |
| Ibrutinib | BTK | SU-DHL-16 (GCB) | ~10 (at 48h) | [2] |
| Ibrutinib | BTK | OCI-Ly7 (GCB) | ~10 (at 48h) | [2] |
| Venetoclax | BCL-2 | SU-DHL-4 (GCB) | 0.06 | [3][4] |
| Venetoclax | BCL-2 | OCI-Ly1 (GCB) | 0.06 | [4] |
Note: IC50 values can vary based on experimental conditions and assay duration.
Table 2: In Vivo Efficacy of Anti-Lymphoma Agents in Xenograft Models
| Compound/Therapy | Lymphoma Model | Dosing Regimen | Outcome | Reference |
| This compound | EBV-induced B-cell Lymphoma | 24 mg/kg (every other day) | Significant tumor growth inhibition | |
| This compound | CLL and Richter Syndrome | Not specified | Reduced tumor growth | |
| Rituximab + L19-IL2 | Ramos (Burkitt Lymphoma) | 200 µg Rituximab, 20 µg L19-IL2 | Complete tumor eradication | [5] |
| 90Y-PRIT | Ramos (Burkitt Lymphoma) | 37 MBq | 100% cure rate | [6] |
| CAR-T (Axi-cel) | Refractory DLBCL | Single infusion | 54% complete response rate | [7] |
Mechanism of Action: this compound and the NF-κB Pathway
This compound's primary molecular target is c-Rel, a critical component of the NF-κB signaling pathway. In many B-cell lymphomas, this pathway is constitutively active, promoting cell survival, proliferation, and resistance to apoptosis. By inhibiting c-Rel, this compound effectively blocks these pro-tumorigenic signals. Furthermore, this inhibition leads to a reduction in the expression of the oxidative stress response gene heme oxygenase-1 (HMOX1), exacerbating oxidative stress specifically within lymphoma cells and triggering apoptosis.[1]
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - GE [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Reciprocal sensitivity of diffuse large B-cell lymphoma cells to Bcl-2 inhibitors BIRD-2 versus venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Comparative Efficacy of 177Lu and 90Y for Anti-CD20 Pretargeted Radioimmunotherapy in Murine Lymphoma Xenograft Models | PLOS One [journals.plos.org]
- 7. ascopubs.org [ascopubs.org]
A Comparative Analysis of Nivolumab plus Gemcitabine-Cisplatin versus Standard Chemotherapy in Advanced Urothelial Carcinoma
This guide provides a detailed comparison of the efficacy and safety of nivolumab in combination with gemcitabine-cisplatin against the standard chemotherapy regimen of gemcitabine-cisplatin alone for the first-line treatment of unresectable or metastatic urothelial carcinoma. The data presented is primarily derived from the Phase 3 CheckMate 901 clinical trial.[1][2]
Efficacy Analysis
The combination of nivolumab with gemcitabine-cisplatin has demonstrated statistically significant improvements in key clinical outcomes compared to standard chemotherapy alone in patients with previously untreated advanced urothelial carcinoma.[1]
Table 1: Comparison of Clinical Efficacy
| Endpoint | Nivolumab + Gemcitabine-Cisplatin | Gemcitabine-Cisplatin Alone | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 21.7 months[1] | 18.9 months[1] | 0.78 (0.63 to 0.96)[1] | 0.02[1] |
| Median Progression-Free Survival | 7.9 months[1] | 7.6 months[1] | 0.72 (0.59 to 0.88)[1] | 0.001[1] |
| Overall Objective Response Rate | 57.6%[1] | 43.1%[1] | N/A | N/A |
| Complete Response Rate | 21.7%[1] | 11.8%[1] | N/A | N/A |
| Median Duration of Complete Response | 37.1 months[1] | 13.2 months[1] | N/A | N/A |
Safety and Tolerability
The addition of nivolumab to standard chemotherapy was associated with a higher incidence of Grade 3 or higher adverse events.
Table 2: Overview of Adverse Events
| Adverse Event Category | Nivolumab + Gemcitabine-Cisplatin | Gemcitabine-Cisplatin Alone |
| Grade 3 or Higher Adverse Events | 61.8%[1] | 51.7%[1] |
Experimental Protocols
CheckMate 901 Trial Design
The CheckMate 901 trial was a Phase 3, multinational, open-label, randomized clinical trial.[1][2]
-
Patient Population: The study enrolled patients with previously untreated unresectable or metastatic urothelial carcinoma who were eligible for cisplatin-based chemotherapy.[1][2]
-
Randomization: A total of 608 patients were randomly assigned in a 1:1 ratio to one of two treatment arms.[1]
-
Treatment Arms:
-
Primary Endpoints: The primary outcomes of the study were overall survival and progression-free survival.[1][2]
-
Exploratory Endpoints: Objective response and safety were assessed as exploratory outcomes.[1]
Signaling Pathway
Mechanism of Action: Nivolumab
Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that acts as an immune checkpoint inhibitor. It selectively binds to the programmed death-1 (PD-1) receptor on the surface of T-cells. This binding blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells. By inhibiting this interaction, nivolumab prevents the suppression of the T-cell-mediated immune response, thereby enhancing the ability of the immune system to recognize and attack tumor cells.
References
- 1. Nivolumab plus Gemcitabine-Cisplatin in Advanced Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bristol Myers Squibb - Opdivo (nivolumab) in Combination with Cisplatin-Based Chemotherapy Shows Overall Survival and Progression-Free Survival Benefit for Cisplatin-Eligible Patients with Unresectable or Metastatic Urothelial Carcinoma in the Phase 3 CheckMate -901 Trial [news.bms.com]
Cross-Validation of IT-901 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of IT-901, a novel inhibitor of the nuclear factor-kappa B (NF-κB) subunits c-Rel and p65, with other alternatives, supported by experimental data from various cancer cell lines. This compound has emerged as a promising therapeutic agent in preclinical models of hematological malignancies by inducing apoptosis and inhibiting tumor growth.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to facilitate informed research and development decisions.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound and its analogs in inhibiting NF-κB activity and cell viability in different cancer cell lines.
Table 1: Inhibition of NF-κB Activity
| Compound | Target | Assay | IC50 | Cell Line/System | Reference |
| This compound | Global NF-κB | DNA Binding ELISA | ~3 µM | Biochemical Assay | [3] |
| IT-603 | Global NF-κB | DNA Binding ELISA | ~18.8 µM | Biochemical Assay | [3] |
Table 2: Induction of Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells
| Cell Type | Treatment | Concentration | Time | Apoptosis Induction | Reference |
| Primary CLL Cells | This compound | Starting at 5 µM | 24 hours | Dose-dependent increase | [4] |
| Mec-1 (CLL cell line) | This compound | 5 µM | 48 hours | >60% Annexin V positive cells | [4] |
| OSU-CLL (CLL cell line) | This compound | 5 µM | 48 hours | >80% Annexin V positive cells | [4] |
Table 3: Effects on Apoptotic Regulatory Proteins in Richter Transformation Patient-Derived Xenograft (RT-PDX) Models
| Treatment | Protein | Effect | Model | Reference |
| This compound | XIAP (anti-apoptotic) | Downregulation | RT-PDX | |
| This compound | Bim (pro-apoptotic) | Upregulation | RT-PDX |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTS) Assay
This protocol is adapted for assessing the effect of this compound on the viability of lymphoma and leukemia cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml for suspension cells or 1x10^4 to 1.5x10^5 cells/ml for adherent cells in a final volume of 100 µl/well.[5]
-
Compound Treatment: The following day, treat cells with serial dilutions of this compound or comparator compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µl of MTS solution (e.g., from CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.[6][7]
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[6][7]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis (Annexin V/PI) Assay
This protocol is for the quantitative analysis of apoptosis in cells treated with this compound.
-
Cell Treatment: Culture cells with the desired concentrations of this compound or control compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and suspension cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.[8]
-
Staining: Transfer 100 µl of the cell suspension to a new tube and add 5 µl of Annexin V-FITC and 2 µl of Propidium Iodide (PI) staining solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
NF-κB DNA Binding Activity Assay
This ELISA-based assay measures the binding of NF-κB subunits to their consensus DNA sequence.
-
Nuclear Extract Preparation: Treat cells with this compound or vehicle control for the desired time (e.g., 6 hours). Prepare nuclear extracts from the treated cells.
-
Assay Procedure: Use a commercially available NF-κB p65/p50 Activity Assay Kit (e.g., from RayBiotech or Novus Biologicals).[9][10]
-
Binding Reaction: Add the nuclear extracts to the plate coated with the NF-κB consensus sequence and incubate to allow binding.
-
Detection: Add the primary antibody against the NF-κB subunit (p65 or p50), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add the TMB substrate and incubate until color develops.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.[9] The intensity of the color is proportional to the amount of NF-κB bound to the DNA.
Western Blot for Apoptotic Proteins
This protocol is for detecting changes in the expression of pro- and anti-apoptotic proteins like XIAP and Bim.
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against XIAP, Bim, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis via NF-κB inhibition.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro effects of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IT-901 and Other NF-κB Inhibitors for the Management of Graft-versus-Host Disease
For Researchers, Scientists, and Drug Development Professionals
Graft-versus-Host Disease (GVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation. The transcription factor nuclear factor-kappa B (NF-κB) plays a pivotal role in the inflammatory cascade that drives GVHD pathogenesis, making it a key therapeutic target. This guide provides a detailed comparison of IT-901, a novel c-Rel inhibitor, with other NF-κB inhibitors, focusing on their preclinical efficacy, mechanisms of action, and experimental protocols in the context of GVHD.
Overview of NF-κB Signaling in GVHD
The NF-κB signaling pathway is central to the immune and inflammatory responses that characterize GVHD. In GVHD, tissue damage from the conditioning regimen leads to the release of pro-inflammatory cytokines like TNF-α and IL-1. These cytokines activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of genes involved in inflammation, T-cell activation, and cell survival, thereby perpetuating the GVHD cascade.
Comparative Efficacy of NF-κB Inhibitors in Preclinical GVHD Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and other NF-κB inhibitors in murine models of GVHD.
Table 1: Survival Data in Murine Models of Acute GVHD
| Inhibitor | Mouse Model | Dosing Regimen | Mean Survival (Days) | Survival Rate (Timepoint) | Reference |
| This compound | C57BL/6 → BALB/c | 24 mg/kg IP, every other day for 2 weeks, starting day 8 | >60 (this compound) vs. ~15 (Vehicle) | ~80% at day 60 (this compound) vs. 0% at day 20 (Vehicle) | [1] |
| Bortezomib | BALB/c → C57BL/6 | 10 µ g/dose IV, daily on days 0-3 | ~70 (Bortezomib) vs. <10 (Vehicle) | 0% at day 100 (Bortezomib) vs. 0% at day 10 (Vehicle) | [2] |
| Bortezomib | BALB/c → C57BL/6 | 10 µ g/dose IV, daily on days 0-2 | >100 (Bortezomib) vs. ~30 (Vehicle) | 100% at day 100 (Bortezomib) vs. 0% at day 40 (Vehicle) | [2] |
| PS-1145 | B10.BR → C57BL/6 | Not specified | Not specified | Significantly prolonged survival vs. untreated | [3] |
Table 2: Effects on GVHD Score and Pathology
| Inhibitor | Mouse Model | Key Findings on GVHD Severity | Reference |
| This compound | C57BL/6 → BALB/c | Suppressed GVHD while preserving graft-versus-lymphoma activity. | [1] |
| Bortezomib | B10.D2 → BALB/c (cGVHD) | Ameliorated cutaneous lesions and reduced skin pathological scores. | [4] |
| Bortezomib | BALB/c → C57BL/6 | Delayed administration resulted in accelerated GVHD-dependent morbidity and increased gastrointestinal lesions. | [5] |
Mechanisms of Action
While all the compared inhibitors target the NF-κB pathway, their specific mechanisms of action differ, which may account for variations in their efficacy and toxicity profiles.
References
- 1. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. Treatment of chronic graft-versus-host disease with bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Comparative Analysis of IT-901 and Bortezomib: A Guide for Researchers
This guide provides a detailed comparative analysis of IT-901 and bortezomib, two anti-cancer agents that both impact the nuclear factor-kappa B (NF-κB) signaling pathway, albeit through different mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, available experimental data, and relevant experimental protocols.
Introduction
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has been approved for the treatment of multiple myeloma and mantle cell lymphoma.[1][2] It functions by reversibly inhibiting the 26S proteasome, a key cellular complex responsible for the degradation of ubiquitinated proteins.[2][3] This inhibition disrupts various cellular processes, including the canonical NF-κB signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
This compound is a novel small molecule inhibitor of c-Rel, a member of the NF-κB family of transcription factors.[2] By directly targeting a specific component of the NF-κB pathway, this compound offers a more targeted approach to modulating NF-κB activity. Preclinical studies have shown its potential in hematologic malignancies, such as chronic lymphocytic leukemia (CLL) and Richter syndrome (RS), where it has been demonstrated to induce apoptosis.[1][5]
Mechanism of Action
While both this compound and bortezomib ultimately impact the NF-κB pathway, their primary mechanisms of action are distinct.
Bortezomib acts upstream in the canonical NF-κB pathway. It inhibits the proteasomal degradation of IκBα, the inhibitor of NF-κB.[4] In unstimulated cells, NF-κB dimers (typically p50/p65) are sequestered in the cytoplasm by IκBα. Upon stimulation, IκBα is phosphorylated and subsequently degraded by the proteasome, allowing the NF-κB dimers to translocate to the nucleus and activate the transcription of target genes, many of which are pro-survival. By preventing IκBα degradation, bortezomib effectively traps NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.[4] However, some studies have reported that bortezomib can paradoxically induce NF-κB activation under certain conditions, suggesting a more complex regulatory role.[6]
This compound , on the other hand, is a direct inhibitor of the c-Rel protein, a key transactivating subunit of the NF-κB complex. It has been shown to inhibit the binding of p50 and p65 to DNA and impair the nuclear translocation of these subunits.[5] This direct inhibition of a core component of the NF-κB complex provides a more targeted approach to blocking NF-κB-mediated gene transcription.
Signaling Pathway Diagram: Bortezomib's Effect on the Canonical NF-κB Pathway
References
Assessing the Specificity of IT-901 as a c-Rel Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor c-Rel, a member of the Nuclear Factor-kappa B (NF-κB) family, has emerged as a critical regulator of immune responses and a key player in the pathogenesis of various diseases, including lymphoid malignancies and autoimmune disorders.[1] Its preferential expression in immune cells makes it an attractive target for therapeutic intervention.[2] This guide provides a comparative analysis of IT-901, a potent c-Rel inhibitor, and contextualizes its specificity with supporting data and detailed experimental protocols.
Introduction to this compound
This compound is a bioactive naphthalenethiobarbiturate derivative identified as a potent inhibitor of the NF-κB subunit c-Rel.[3][4] It acts by directly preventing the DNA binding of the c-Rel protein.[5] Preclinical studies have highlighted its potential in treating human lymphoid tumors and ameliorating graft-versus-host disease (GVHD).[3][6] A key aspect of its therapeutic promise lies in its specificity, which is crucial for minimizing off-target effects and maximizing therapeutic efficacy.
Comparative Specificity of c-Rel Inhibitors
The specificity of an inhibitor is a critical determinant of its clinical utility. The following table summarizes the inhibitory concentrations (IC50) of this compound and a related compound, IT-603, providing insight into their relative potencies.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | c-Rel DNA Binding | Biochemical | 3.0 | [4][7] |
| This compound | NF-κB DNA Binding | Biochemical | 0.1 | [4] |
| This compound | c-Rel (in T-cell assay) | Cell-based | 2.9 | [5] |
| IT-603 | c-Rel | Biochemical | Not specified, less potent than this compound | [2][5] |
Note: IC50 values can vary based on the assay type and cellular context. Direct comparison between biochemical and cell-based assays should be made with caution.[5]
Studies have shown that this compound strongly suppresses the constitutive c-Rel activity in Diffuse Large B-cell Lymphoma (DLBCL) cells.[6] While it also affects other NF-κB family members, it has a weaker effect on p50 and p52 activity and only mildly affects p65 activity, indicating a degree of selectivity for c-Rel.[6]
Signaling Pathway and Inhibition Workflow
To understand the context of this compound's action, it is essential to visualize the NF-κB signaling pathway and the general workflow for assessing inhibitor specificity.
References
- 1. What are c-Rel inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | c-Rel/NF-κB inhibitor | Probechem Biochemicals [probechem.com]
Evaluating IT-901 as an Alternative to Ibrutinib: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, the exploration of novel therapeutic agents that can overcome the limitations of existing treatments is a perpetual endeavor. In the realm of B-cell malignancies, the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib has revolutionized patient outcomes. However, the emergence of resistance and off-target effects necessitates the investigation of alternative therapeutic strategies. This guide provides a comparative analysis of IT-901, a novel inhibitor of the c-Rel subunit of NF-κB, and the established BTK inhibitor, ibrutinib.
This document summarizes the preclinical data available for both compounds, detailing their mechanisms of action, effects on cancer cells, and relevant experimental protocols to facilitate further research and evaluation.
Mechanism of Action and Signaling Pathways
Ibrutinib and this compound target distinct but interconnected signaling pathways crucial for the survival and proliferation of malignant B-cells.
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical downstream effector of the B-cell receptor (BCR) signaling pathway.[1] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of several pro-survival signaling cascades, including the NF-κB pathway. By covalently binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib effectively blocks its kinase activity, thereby inhibiting B-cell proliferation and survival.[2]
This compound is a bioactive naphthalenethiobarbiturate derivative that functions as a potent inhibitor of the c-Rel subunit of the nuclear factor-kappa B (NF-κB) transcription factor.[3][4] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many B-cell malignancies. This compound inhibits the DNA binding of c-Rel, thereby blocking the transcriptional activity of NF-κB.[3] This disruption of NF-κB signaling has been shown to induce apoptosis in cancer cells.[5] Interestingly, both the BCR and NF-κB pathways are often co-activated in B-cell cancers, suggesting a potential for synergistic therapeutic effects when targeting both.
Preclinical Performance: A Side-by-Side Comparison
While direct head-to-head comparative studies are limited, the available preclinical data for this compound and ibrutinib provide valuable insights into their respective activities.
In Vitro Efficacy
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and ibrutinib in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Target Assay | IC50 Value | Reference |
| This compound | DLBCL (ABC & GCB subtypes) | Diffuse Large B-cell Lymphoma | Cell Growth Inhibition | 3-4 μM | [3] |
| MCF-7 | Breast Cancer | Cell Viability | 7.4 μM | [6] | |
| Ibrutinib | Raji | Burkitt's Lymphoma | Cell Proliferation | 5.20 μM | [7] |
| Ramos | Burkitt's Lymphoma | Cell Proliferation | 0.868 μM | [7] | |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia | Cell Viability/Proliferation | ~0.5 μM (48.7% inhibition) | [8] | |
| SMS-SB | B-cell Acute Lymphoblastic Leukemia | Cell Viability/Proliferation | ~0.5 μM (55.8% inhibition) | [8] | |
| BT474 | Breast Cancer (HER2+) | Cell Viability | 9.94 nM | [9] | |
| SKBR3 | Breast Cancer (HER2+) | Cell Viability | 8.89 nM | [9] |
Pharmacokinetics
Preclinical pharmacokinetic data provides an initial understanding of the absorption, distribution, metabolism, and excretion of these compounds.
| Compound | Animal Model | Administration | Cmax | T1/2 | Key Findings | Reference |
| This compound | Mice | Intraperitoneal (IP) | - | - | Superior pharmacokinetic profile compared to its analog, IT-603. | [6] |
| Ibrutinib | Mice | Oral | - | - | Rapidly crosses the blood-brain barrier. | [10] |
| Mice | Oral | - | - | CYP3A-mediated metabolism is a major elimination pathway. | [11] | |
| Patients | Oral | - | 4-6 hours | High oral plasma clearance and large volume of distribution. | [12][13] |
In Vivo Efficacy
Xenograft models provide a crucial platform for evaluating the anti-tumor activity of investigational drugs in a living organism.
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | EBV-induced B-cell Lymphoma (NSG mice) | B-cell Lymphoma | 20 mg/kg, i.p. daily | Significant reduction in tumor volume compared to vehicle. | [3] |
Experimental Protocols
To facilitate the replication and extension of the findings cited in this guide, detailed protocols for key experimental assays are provided below.
Workflow for In Vitro Evaluation of Inhibitors
The following diagram illustrates a typical workflow for the in vitro assessment of a novel inhibitor like this compound and its comparison to an established drug such as ibrutinib.
Detailed Methodologies
1. Cell Proliferation Assay (MTS/MTT)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active metabolism reduce a tetrazolium salt (MTS or MTT) to a colored formazan product.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or ibrutinib for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.[14]
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.[15][16]
-
Measure the absorbance at the appropriate wavelength (e.g., 490-500 nm for MTS, 570 nm for MTT) using a microplate reader.[14][16]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V Staining by Flow Cytometry)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Protocol Outline:
-
Seed cells and treat with this compound or ibrutinib as for the proliferation assay.
-
Harvest both adherent and floating cells and wash with cold PBS.[17]
-
Resuspend the cells in 1X Annexin V binding buffer.[18]
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.[19]
-
Incubate for 10-15 minutes at room temperature in the dark.[18]
-
Analyze the cells by flow cytometry.[17] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
3. Western Blot Analysis for NF-κB Pathway Proteins
-
Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol Outline:
-
Prepare cell lysates from treated and untreated cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.[20]
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane to prevent non-specific antibody binding.[1]
-
Incubate the membrane with primary antibodies against NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
4. In Vitro BTK Kinase Activity Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified BTK. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Protocol Outline:
-
In a multi-well plate, add the BTK enzyme, a suitable substrate (e.g., a peptide substrate), and various concentrations of ibrutinib.[21]
-
Initiate the kinase reaction by adding ATP.[22]
-
After a set incubation time, stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.[21]
-
Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal.[21]
-
Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
This compound and ibrutinib represent two distinct approaches to targeting critical survival pathways in B-cell malignancies. While ibrutinib is a well-established BTK inhibitor with proven clinical efficacy, this compound offers a novel mechanism of action by targeting the NF-κB pathway through c-Rel inhibition. The preclinical data for this compound demonstrates its potential as an anti-cancer agent, both as a monotherapy and potentially in combination with other drugs like ibrutinib.
Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety profiles of this compound and ibrutinib. The experimental protocols provided in this guide offer a framework for conducting such investigations. The distinct mechanisms of action of these two compounds suggest that they may have different spectrums of activity and resistance profiles, making the continued evaluation of this compound a valuable pursuit in the development of new therapies for B-cell cancers.
References
- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. Ibrutinib: an Inhibitor of Bruton’s Tyrosine Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 3. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-kB inhibitor this compound shows promise in Richter syndrome | MDedge [mdedge.com]
- 6. researchgate.net [researchgate.net]
- 7. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ibrutinib brain distribution: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RO [thermofisher.com]
- 19. static.igem.org [static.igem.org]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. promega.com [promega.com]
- 22. 3.2. BTK Kinase Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal Procedures for IT-901: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the c-Rel inhibitor, IT-901, is paramount. This document provides essential logistical and safety information, including step-by-step procedural guidance for its proper disposal.
Immediate Safety and Handling Precautions
This compound is a potent, bioactive small molecule inhibitor of the NF-κB subunit c-Rel.[1] While comprehensive toxicological data is not widely published, studies in animal models suggest that high doses or prolonged exposure may lead to adverse effects.[1] Therefore, this compound should be handled as a hazardous chemical, and appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended when handling the powder. | To prevent inhalation of the powder. |
This compound Disposal Plan: A Step-by-Step Guide
The proper disposal of this compound must be conducted in accordance with all federal, state, and local regulations for hazardous waste. The following procedure is a general guideline based on best practices for the disposal of potent, non-volatile chemical compounds.
Waste Segregation and Collection
-
Designate a Hazardous Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle for solutions, or a sealed bag for solid waste) and have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic").
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Store the waste container in a designated satellite accumulation area away from incompatible materials.[2]
Disposal of Unused or Expired this compound Powder
-
Original Container: If possible, dispose of unused or expired this compound in its original container.[3] Ensure the container is securely sealed.
-
Labeling: Affix a hazardous waste label to the container.
-
Collection: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
Disposal of this compound Solutions
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, labeled hazardous waste container.
-
Solvent Compatibility: If this compound is dissolved in a flammable solvent (e.g., DMSO, ethanol), the waste must be managed as both toxic and flammable hazardous waste.
-
Aqueous Solutions: Do not dispose of this compound solutions down the drain.[4]
-
Collection: Once the container is full, arrange for collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.
Disposal of Contaminated Labware and PPE
-
Solid Waste: Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be collected as solid hazardous waste.
-
Packaging: Place these materials in a designated, labeled, and sealed plastic bag or container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Collection: Arrange for the disposal of these containers through your institution's hazardous waste program.
Experimental Protocol: Safe Handling and Disposal of this compound in a Laboratory Setting
This protocol outlines the key steps for the safe handling and disposal of this compound during a typical laboratory experiment.
-
Preparation:
-
Don all required PPE before handling this compound.
-
Work in a chemical fume hood when handling the powdered form of this compound to minimize inhalation risk.
-
Prepare a designated waste container for all this compound contaminated materials.
-
-
Weighing and Solution Preparation:
-
Carefully weigh the required amount of this compound powder on a tared weigh boat.
-
Use a spatula to transfer the powder to a suitable vial for dissolution.
-
Wipe the spatula and weigh boat with a solvent-dampened wipe (e.g., 70% ethanol) and dispose of the wipe in the designated solid hazardous waste container.
-
Add the desired solvent to the vial and mix until the this compound is fully dissolved.
-
-
Experimental Use:
-
Perform all experimental procedures involving this compound with care to avoid spills and aerosol generation.
-
Any spills should be immediately cleaned up with an appropriate absorbent material. The absorbent material must then be disposed of as hazardous waste.
-
-
Post-Experiment Cleanup and Disposal:
-
Collect all liquid waste containing this compound in the designated liquid hazardous waste container.
-
Dispose of all contaminated solid materials (e.g., pipette tips, microfuge tubes, gloves) in the designated solid hazardous waste container.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
